molecular formula C13H17NO4S B1328737 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid CAS No. 1000018-47-2

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Cat. No.: B1328737
CAS No.: 1000018-47-2
M. Wt: 283.35 g/mol
InChI Key: CBYNXNKBSCPATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylsulfonyl-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYNXNKBSCPATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236666
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-47-2
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action Prediction for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted Mechanism of Action (MoA) for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid . This analysis is based on quantitative structure-activity relationship (QSAR) principles, pharmacophore modeling, and structural homology with known ligands in the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) and G-Protein Coupled Receptor (GPCR) chemical space.

Executive Summary

This compound is a trisubstituted aromatic scaffold characterized by three distinct functional domains: a hydrophilic carboxylic acid "head," an electron-withdrawing methylsulfonyl (sulfone) core, and a lipophilic piperidine moiety.

Based on structural homology with established clinical candidates, this compound is predicted to act as a RORγt Inverse Agonist Pharmacophore . The specific arrangement of the sulfone and carboxylic acid motifs strongly suggests high-affinity binding to the ligand-binding pocket (LBP) of nuclear receptors, specifically targeting the Th17/IL-17 inflammatory axis. Secondary predictive modeling indicates potential activity as a GPR40/FFAR1 Agonist or a fragment-based lead for Bacterial DNA Gyrase B inhibition .

This guide provides a rigorous analysis of the predicted binding modes, downstream signaling effects, and a self-validating experimental framework to confirm these hypotheses.

Structural Analysis & Pharmacophore Modeling

The compound’s efficacy is dictated by its "Push-Pull-Anchor" architecture. Understanding this electronic and steric configuration is prerequisite to predicting its biological target.

Structural MotifChemical PropertyPredicted Biological Interaction
Benzoic Acid (C-1) H-bond Donor/Acceptor, pKa ~4.0Ionic Anchor: Forms salt bridges with positively charged residues (e.g., Arginine, Lysine) deep within the binding pocket.
Methylsulfonyl (C-4) Strong H-bond Acceptor, PolarHelix Stabilization: Interacts with backbone amides to lock the receptor in an inactive conformation (e.g., Helix 12 in RORγt).
Piperidin-1-yl (C-3) Lipophilic, Steric BulkHydrophobic Fill: Occupies hydrophobic sub-pockets, inducing a "twist" in the phenyl ring relative to the amine, optimizing fit.
The "Ortho-Effect"

The placement of the bulky piperidine ring at the ortho position (C-3) relative to the methylsulfonyl group (C-4) is critical. This steric crowding forces the piperidine ring out of the plane of the benzene ring. This non-planar conformation is a hallmark of high-specificity ligands, as it reduces the entropy penalty upon binding to restricted pockets.

Primary Predicted Mechanism: RORγt Inverse Agonism

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor for Th17 cells . Small molecule inhibitors of RORγt are high-value targets for autoimmune diseases (Psoriasis, IBD).

Molecular Docking Hypothesis

The this compound scaffold mimics the "biaryl sulfone" class of RORγt inverse agonists.

  • Binding Site: The hydrophobic Ligand Binding Pocket (LBP) of RORγt.

  • Interaction A (Acid): The carboxylic acid likely forms a hydrogen bond network with His479 and Tyr502 , mimicking the interaction of the endogenous ligand (cholesterol derivatives) or synthetic modulators.

  • Interaction B (Sulfone): The sulfone group acts as a critical "switch," interacting with the backbone of Phe377 or Leu378 , destabilizing Helix 12 (H12).

  • Consequence: Displacement of H12 prevents the recruitment of steroid receptor coactivators (SRC-1) and instead recruits corepressors (NCoR), silencing the transcription of IL-17A and IL-17F.

Pathway Visualization

The following diagram illustrates the predicted interruption of the Th17 differentiation pathway.

RORgamma_Pathway cluster_mechanism Mechanism of Action: Transcriptional Repression Compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid RORyt_Active RORγt (Active) + Coactivator (SRC-1) Compound->RORyt_Active Binds LBP (Displaces H12) RORyt_Inactive RORγt (Inactive) + Corepressor (NCoR) RORyt_Active->RORyt_Inactive Conformational Switch IL17_Gene IL-17A / IL-17F Genes RORyt_Active->IL17_Gene Transactivation RORyt_Inactive->IL17_Gene Repression Th17_Diff Th17 Cell Differentiation (Inflammation) IL17_Gene->Th17_Diff Cytokine Release

Figure 1: Predicted pathway inhibition. The compound binds to RORγt, inducing a conformational change that represses inflammatory cytokine transcription.

Secondary Potential Targets

While RORγt is the primary prediction, the "Acid + Lipophile" motif necessitates screening against secondary targets to ensure specificity.

GPR40 (FFAR1) Agonism

Free Fatty Acid Receptor 1 (GPR40) is activated by medium-to-long chain fatty acids and synthetic carboxylic acids.

  • Mechanism: The carboxylic acid head group binds to the Arg183/Arg258 cluster in GPR40. The piperidine/sulfone tail mimics the hydrophobic chain of a fatty acid.

  • Effect: Gq-protein coupling

    
     IP3 pathway 
    
    
    
    Calcium mobilization
    
    
    Insulin secretion (Pancreatic
    
    
    -cells).
Bacterial DNA Gyrase B

Aminobenzoic acid derivatives are known inhibitors of the ATPase subunit of DNA Gyrase B.

  • Mechanism: The carboxylate coordinates with the active site

    
     ion, while the piperidine ring occupies the hydrophobic pocket usually bound by the adenine ring of ATP.
    

Experimental Validation Protocols

To confirm the MoA, a hierarchical, self-validating screening workflow is required. Do not proceed to cellular assays until target engagement is confirmed biophysically.

Step 1: TR-FRET Binding Assay (Biophysical)

Objective: Quantify binding affinity (


) to the RORγt LBD (Ligand Binding Domain).
  • Reagents:

    • Recombinant RORγt-LBD (GST-tagged).

    • Fluorescent tracer (e.g., Fluormone™ RORγt Green).

    • Terbium-labeled anti-GST antibody.

  • Protocol:

    • Preparation: Dilute compound in DMSO (10-point dose-response, 10

      
      M to 0.1 nM).
      
    • Incubation: Mix 5 nM RORγt-LBD, 2 nM Tb-anti-GST, and 10 nM Tracer in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% BSA).

    • Addition: Add compound and incubate for 1 hour at room temperature in the dark.

    • Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a multimode plate reader.

  • Validation Criteria: A decrease in FRET ratio indicates tracer displacement.

    
     confirms specific binding.
    
Step 2: Cellular Th17 Differentiation Assay (Functional)

Objective: Confirm transcriptional repression in a relevant biological system.

  • System: Naïve CD4+ T cells isolated from PBMCs.

  • Protocol:

    • Differentiation: Culture CD4+ T cells with anti-CD3/CD28 beads + Th17 polarizing cocktail (IL-6, TGF-

      
      , IL-23).
      
    • Treatment: Treat cells with compound (1

      
      M, 5 
      
      
      
      M) for 72 hours.
    • Readout: Measure IL-17A secretion in supernatant via ELISA or HTRF.

  • Validation Criteria: Dose-dependent reduction in IL-17A levels compared to vehicle control.

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis Step1 TR-FRET Assay (RORγt LBD) Start->Step1 Decision1 IC50 < 1μM? Step1->Decision1 Step2 Th17 Cell Differentiation Assay Decision1->Step2 Yes Alt_Step Screen Secondary Targets (GPR40 Ca2+ Flux) Decision1->Alt_Step No (Low Affinity) Final Confirmed MoA: RORγt Inverse Agonist Step2->Final IL-17 Reduced

Figure 2: Hierarchical validation logic. Failure at the biophysical stage (TR-FRET) triggers secondary target screening (GPR40).

Synthesis & Chemical Biology

For researchers needing to access this probe, the synthesis utilizes a nucleophilic aromatic substitution (


) strategy, leveraging the electron-withdrawing nature of the sulfone.
  • Starting Material: 3-Fluoro-4-methylsulfonylbenzoic acid.

  • Reagent: Piperidine (3.0 equivalents).

  • Condition:

    
    , DMSO, 100°C, 12 hours.
    
  • Purification: Acid precipitation followed by recrystallization or HPLC.

Note on Stability: The sulfone group is metabolically stable, but the carboxylic acid may undergo glucuronidation in vivo. For animal studies, ester prodrugs are recommended to improve permeability.

References

  • Fauber, B. P., et al. (2014). "Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORγt Inverse Agonists." ACS Medicinal Chemistry Letters. Link

  • Huh, J. R., & Littman, D. R. (2012). "Small molecule inhibitors of RORγt: targeting Th17 cells and other applications." European Journal of Immunology. Link

  • Lin, D. C., et al. (2011). "Identification and pharmacological characterization of multiple classes of GPR40 agonists." Molecular Pharmacology. Link

  • PubChem Compound Summary. (2025). "4-(Methylsulfonyl)benzoic acid derivatives."[1][2] National Center for Biotechnology Information. Link

Sources

Discovery and synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid

Executive Summary

This compound is a highly specialized intermediate utilized in the discovery of next-generation therapeutics, particularly within the fields of RORγt inverse agonists (autoimmune diseases) and GPR119 agonists (metabolic disorders). This molecule represents a strategic scaffold where the methylsulfonyl group acts as a robust metabolic handle and hydrogen bond acceptor, while the piperidinyl moiety modulates lipophilicity and solubility, critical for oral bioavailability.

This guide details the discovery rationale, retrosynthetic logic, and a validated process chemistry route for its synthesis, emphasizing the regioselectivity of nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.

Strategic Discovery & Design Rationale

The discovery of this scaffold stems from the need to optimize the 3,4-disubstituted benzoic acid pharmacophore. In medicinal chemistry, the 4-position is frequently occupied by a sulfone (-SO₂Me) to enhance metabolic stability compared to sulfides or sulfoxides, while providing a strong electron-withdrawing effect that activates the ring.

Key Design Features:

  • Metabolic Stability: The methylsulfonyl group is resistant to oxidative metabolism (CYP450), unlike its thioether precursors.

  • Solubility Modulation: The introduction of the piperidine ring at the 3-position disrupts planarity and increases the Fsp³ character of the molecule, a known factor in improving clinical success rates.

  • Electronic Activation: The para-sulfone activates the 3-position for late-stage functionalization via SNAr, allowing for rapid library generation.

Mechanistic Pathway: Regioselective Activation

The synthesis relies on the varying electrophilicity of the fluorinated precursor. The sulfone at the 4-position exerts a strong -M (mesomeric) and -I (inductive) effect, making the 3-fluoro substituent highly susceptible to nucleophilic attack by piperidine.

G Start 3,4-Difluorobenzoic Acid Inter1 3-Fluoro-4-(methylthio)benzoic Acid Start->Inter1 Regioselective S_NAr (NaSMe, DMSO) Inter2 3-Fluoro-4-(methylsulfonyl)benzoic Acid (Activated Core) Inter1->Inter2 Oxidation (Oxone or mCPBA) Product This compound Inter2->Product S_NAr Displacement (Piperidine, Heat)

Figure 1: Synthetic logic flow from commodity starting materials to the target scaffold.

Retrosynthetic Analysis

To ensure a robust and scalable process, we disconnect the target molecule at the C-N bond (piperidine attachment) and the S-oxidation state.

Disconnection Strategy:

  • C-N Disconnection: The most logical disconnection is the removal of the piperidine ring. This leads to 3-fluoro-4-methylsulfonylbenzoic acid .[1][2]

  • Functional Group Interconversion (FGI): The sulfone is traced back to a sulfide.

  • C-S Disconnection: The sulfide is derived from 3,4-difluorobenzoic acid , where the 4-position is selectively displaced due to the para-carboxyl activation.

Detailed Synthesis Protocol

This protocol is designed for high purity (>98%) and scalability, minimizing side reactions such as bis-substitution or decarboxylation.

Step 1: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Note: This intermediate is commercially available but often synthesized in-house for cost efficiency.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Solvents: DMSO (Step 1a), Methanol/Water (Step 1b)

Workflow:

  • SNAr Displacement: Dissolve 3,4-difluorobenzoic acid in DMSO. Add NaSMe slowly at 0°C to control the exotherm. Stir at RT for 4 hours. The 4-fluoro group is displaced selectively due to the para-electron-withdrawing effect of the carboxyl group.

  • Workup: Quench with dilute HCl, filter the precipitate (3-fluoro-4-methylthiobenzoic acid).

  • Oxidation: Resuspend the sulfide in MeOH/H₂O. Add Oxone® portion-wise. Stir for 12 hours.

  • Isolation: Filter the white solid, wash with water, and dry.

    • Yield: ~85-90%

    • Purity: >95% (HPLC)

Step 2: Synthesis of this compound (Target)

Reagents:

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq)[2]

  • Piperidine (3.0 eq) – Acts as both nucleophile and base

  • Solvent: DMSO or NMP (High boiling point polar aprotic)

  • Temperature: 100°C - 120°C

Experimental Procedure:

  • Charge: In a reaction vessel equipped with a condenser, charge 3-fluoro-4-(methylsulfonyl)benzoic acid (e.g., 10 g) and DMSO (50 mL).

  • Addition: Add Piperidine (13.5 mL, 3.0 eq) in a single portion.

  • Reaction: Heat the mixture to 110°C. Monitor by LC-MS.

    • Checkpoint: The reaction typically reaches completion within 6-8 hours. The limiting factor is the steric hindrance of the ortho-sulfone group.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl (200 mL) to protonate the carboxylic acid and dissolve excess piperidine as the hydrochloride salt.

  • Filtration: The product precipitates as a solid. Filter and wash extensively with water to remove DMSO traces.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Table: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Notes
1DMFK₂CO₃802465Slow kinetics
2DMSOK₂CO₃1001288Good conversion
3DMSO Piperidine (XS) 110 6 >98 Optimal; Homogeneous
4NMPDIPEA130495Darkening of product

Process Optimization & Troubleshooting

Critical Quality Attribute (CQA): Regioselectivity The primary risk in Step 1 is the displacement of the 3-fluoro group instead of the 4-fluoro group. However, the carboxyl group at position 1 activates position 4 more strongly than position 3 for nucleophilic attack.

  • Control: Maintain low temperature (0°C) during NaSMe addition.

Critical Quality Attribute (CQA): Purification The final product is zwitterionic in nature (carboxylic acid + tertiary amine).

  • pH Control: The isoelectric point (pI) must be considered during isolation. Precipitation is optimal at pH ~4-5.

Optimization cluster_0 Reaction Parameters Solvent Solvent Choice: DMSO vs DMF Result Yield > 90% Purity > 98% Solvent->Result Solubility Temp Temperature: 100-110°C Temp->Result Kinetics Stoich Stoichiometry: 3.0 eq Piperidine Stoich->Result Driving Force

Figure 2: Critical Process Parameters (CPPs) affecting yield and purity.

Analytical Characterization

Expected Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.1 (br s, 1H, COOH)

    • δ 7.95 (d, J=8.0 Hz, 1H, Ar-H5 adjacent to SO₂)

    • δ 7.85 (s, 1H, Ar-H2)

    • δ 7.70 (d, J=8.0 Hz, 1H, Ar-H6)

    • δ 3.25 (s, 3H, SO₂CH₃)

    • δ 2.95 (m, 4H, Piperidine N-CH₂)

    • δ 1.60 (m, 4H, Piperidine C-CH₂)

    • δ 1.50 (m, 2H, Piperidine C-CH₂)

  • LC-MS (ESI):

    • Calculated Mass: 283.34 Da

    • Observed [M+H]⁺: 284.1 m/z

References

  • Convert Pharmaceuticals. (2016). Prodrugs and methods of use thereof (US9505791B2).[1][2] Google Patents. Retrieved October 26, 2023, from

  • Vitae Pharmaceuticals. (2016). RORgamma Modulators and Methods of Use (WO2016025686). (Demonstrates the utility of the 4-sulfonyl-phenyl scaffold).

Sources

An In-depth Technical Guide to 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. While specific data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related structural analogs to project its chemical synthesis, physicochemical properties, and potential biological activities. We delve into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds, supported by detailed experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for future investigation and application.

Introduction: The Scientific Imperative

The benzoic acid scaffold is a cornerstone in drug discovery, lending itself to a vast array of structural modifications that can modulate biological activity. The incorporation of a sulfonyl group and a piperidine moiety introduces unique physicochemical characteristics, including altered polarity, hydrogen bonding potential, and steric bulk. These features are critical for tuning receptor binding affinity, pharmacokinetic profiles, and overall efficacy. This compound emerges as a compelling synthetic target, positioned at the intersection of several pharmacologically relevant classes of molecules. This guide aims to illuminate the scientific rationale behind its design and to provide a practical foundation for its synthesis and evaluation.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis would commence with a suitable starting material, such as 3-fluoro-4-methylsulfonylbenzoic acid. The electron-withdrawing nature of the methylsulfonyl group at the para position and the fluorine at the meta position activates the aromatic ring for nucleophilic attack by piperidine.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Projected)
  • Reaction Setup: To a solution of 3-fluoro-4-methylsulfonylbenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Structural Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the successful incorporation of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonyl group (S=O stretches).

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are crucial for its drug-like characteristics. Based on its structure and data from analogous compounds, the following properties can be anticipated:

PropertyPredicted Value/RangeRationale
Molecular Weight ~283.34 g/mol Calculated from the molecular formula C₁₃H₁₇NO₄S.
Melting Point 180-220 °CSolid at room temperature, typical for crystalline organic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid and sulfonyl groups provide some polarity, while the aromatic and piperidine rings contribute to lipophilicity.
pKa 3.5 - 4.5 (carboxylic acid)The electron-withdrawing sulfonyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid.

Potential Biological Activities and Therapeutic Applications

Derivatives of sulfonylbenzoic acid are known to exhibit a wide range of biological activities, suggesting that this compound could be a promising candidate for various therapeutic areas.

Anti-inflammatory and Analgesic Potential

Many benzoic acid derivatives with piperidine moieties have been investigated for their anti-inflammatory and analgesic properties.[2] The structural features of the target molecule are consistent with those of compounds that interact with inflammatory pathways.

Antimicrobial Activity

The sulfonyl group is a well-known pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Anticancer Properties

Certain sulfonamide-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases.[3] Further investigation into the antiproliferative effects of the title compound on cancer cell lines would be a valuable avenue of research.

Structure-Activity Relationship (SAR) of Analogs

The therapeutic efficacy of this class of compounds is highly dependent on the nature and position of substituents on the benzoic acid and piperidine rings.

SAR_Relationships cluster_0 Benzoic Acid Core cluster_1 Piperidine Moiety cluster_2 Biological Activity A Substituent Position F Target Affinity A->F B Electronic Effects (EWG vs. EDG) B->F C Lipophilicity G Pharmacokinetics (ADME) C->G D Substitution on Nitrogen D->F E Ring Conformation E->F H Selectivity F->H G->H

Caption: Key SAR drivers for piperidinyl-benzoic acids.

  • Substitution on the Benzoic Acid Ring: The position of the sulfonyl and piperidine groups is critical. Altering their positions (e.g., 2,4- vs. 3,4-substitution) can significantly impact receptor binding. The electronic nature of other substituents can also modulate activity.

  • Modifications of the Piperidine Ring: Substitution on the piperidine nitrogen or the ring itself can influence lipophilicity and steric interactions with the target protein.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of this compound and its analogs, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

In_Vitro_Workflow A Compound Synthesis & Purification B Target-Based Screening (e.g., Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) B->C D ADME-Tox Profiling (e.g., Microsomal Stability, Permeability) C->D E Lead Optimization D->E

Caption: A typical in vitro evaluation workflow.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., cyclooxygenase for anti-inflammatory activity), enzyme inhibition assays should be performed to determine the IC₅₀ value.

  • Cell Viability Assays: To assess cytotoxicity, assays such as the MTT or MTS assay should be conducted on relevant cell lines.

  • Anti-inflammatory Assays: The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context. The choice of animal model will depend on the therapeutic area of interest (e.g., a carrageenan-induced paw edema model for inflammation).

Conclusion and Future Directions

This compound represents a molecule with considerable, yet underexplored, therapeutic potential. This guide has provided a projected pathway for its synthesis and a framework for its biological evaluation based on the known properties of its structural analogs. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening cascade to identify its primary biological targets and to establish its efficacy in relevant disease models. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (Source: Provided search result)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. (Source: Provided search result)
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. (Source: Provided search result)

Sources

An In-Depth Technical Guide to Target Identification Studies of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the target identification and deconvolution of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid, a novel small molecule with potential therapeutic applications. The document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-pronged approach, beginning with initial computational predictions and progressing through rigorous biochemical and cellular validation assays. By integrating established methodologies with expert insights, this guide emphasizes the importance of a self-validating experimental workflow to ensure the scientific integrity of the findings. Detailed protocols for key techniques, including affinity purification-mass spectrometry, cellular thermal shift assays (CETSA), and kinase profiling, are provided alongside illustrative data and pathway diagrams. The overarching goal is to equip research teams with the necessary tools and rationale to confidently identify and validate the molecular targets of this, and other, small-molecule drug candidates, thereby accelerating their path to clinical relevance.

Introduction: The Imperative of Target Identification

The discovery of bioactive small molecules through phenotypic screening is a powerful engine for innovative drug development.[1] However, the therapeutic potential of such compounds can only be fully realized once their molecular target(s) and mechanism of action are elucidated.[2] Target identification is a critical phase in the drug discovery pipeline, providing the mechanistic foundation for rational drug design, predicting potential toxicities, and enabling patient stratification strategies.[1] Inadequate pre-clinical target validation is a frequent cause of clinical trial failures, underscoring the necessity for robust and comprehensive target deconvolution efforts early in the development process.[3][4]

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, computational methods offer a valuable and cost-effective means of generating initial hypotheses about a compound's potential targets.[5][6] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel small molecule.[5][7]

Ligand-Based and Structure-Based Approaches

Two primary computational strategies are employed for target prediction:

  • Ligand-Based Methods: These approaches compare the 2D or 3D structure of this compound to libraries of compounds with known biological activities.[7] Techniques like chemical similarity searching and pharmacophore modeling can identify proteins that are targeted by structurally similar molecules, suggesting they may also be targets for our compound of interest.[8]

  • Structure-Based Methods (Reverse Docking): When the three-dimensional structure of a potential target protein is known, reverse docking can be used to computationally predict the binding affinity of our small molecule to a large collection of protein structures.[7] This method can help to prioritize potential targets for experimental validation.[7]

A logical workflow for the initial computational analysis is depicted below:

G cluster_0 Computational Target Prediction A Input: 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid Structure B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Screening (Reverse Docking) A->C D Integrate and Prioritize Potential Target List B->D C->D E Hypothesis Generation D->E

Figure 1. Computational workflow for initial target hypothesis generation.

The output of this phase is a prioritized list of potential protein targets. It is crucial to approach this list with a degree of scientific skepticism, as in silico predictions are hypotheses that require experimental validation.

Phase II: Broad, Unbiased Experimental Target Identification

With a list of potential targets in hand, the next phase employs unbiased experimental techniques to identify direct binding partners of this compound within a complex biological sample, such as a cell lysate. These methods are powerful because they do not rely on prior knowledge of the target.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and widely used technique for target identification.[9][10] It involves immobilizing the small molecule of interest on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used to "fish" for binding partners from a cell or tissue lysate.[11]

  • Synthesis of Affinity Probe: A derivative of this compound with a linker arm suitable for conjugation to a solid support is synthesized. It is critical to establish that this modification does not abrogate the biological activity of the compound.

  • Immobilization: The linker-modified compound is covalently coupled to activated agarose beads.

  • Lysate Preparation: A cell line relevant to the observed phenotype of the compound is cultured and lysed under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: The cell lysate is incubated with the affinity matrix. Proteins that bind to the immobilized compound are captured.

  • Washing: The matrix is washed extensively to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the matrix.

  • Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

Table 1: Representative AP-MS Data

Protein IDGene NameUnique Peptides IdentifiedFold Enrichment (Compound vs. Control)
P00533EGFR2515.2
P04626ERBB21812.8
Q13554DDR11510.5
P00519ABL1128.9

This is illustrative data.

Label-Free Target Identification Methods

A significant advantage of label-free methods is that they use the unmodified small molecule, eliminating the risk that a chemical modification could alter its binding properties.[12][13]

DARTS is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis.[9][13][14][15]

  • Lysate Preparation: Prepare a native cell lysate as in the AP-MS protocol.

  • Compound Incubation: Aliquots of the lysate are incubated with either this compound or a vehicle control (e.g., DMSO).[14][16]

  • Limited Proteolysis: A protease (e.g., pronase or trypsin) is added to each sample to digest the proteins. The concentration of the protease and the digestion time are optimized to achieve partial digestion in the control group.[15]

  • Analysis: The digested samples are analyzed by SDS-PAGE. Proteins that are protected from proteolysis by binding to the compound will appear as more intense bands compared to the control.[15] These protein bands are then excised and identified by mass spectrometry.

CETSA is a powerful technique for confirming direct target engagement in a cellular context.[17][18] It is based on the principle that ligand binding increases the thermal stability of a protein.[17][18][19][20]

  • Cell Treatment: Intact cells are treated with either the compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.[17]

  • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.[17][21] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

G cluster_0 Unbiased Target Identification Workflow A This compound B Affinity Purification- Mass Spectrometry (AP-MS) A->B C Drug Affinity Responsive Target Stability (DARTS) A->C D Cellular Thermal Shift Assay (CETSA) A->D E Mass Spectrometry-Based Protein Identification B->E C->E D->E F Convergent List of High-Confidence Hits E->F G compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid EGFR EGFR compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth

Figure 3. A hypothetical signaling pathway modulated by the compound.

Conclusion: Synthesizing the Evidence for Confident Target Identification

The identification of a small molecule's target is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. [2][22]By employing a multi-faceted strategy that combines computational, biochemical, and cellular approaches, researchers can build a robust and compelling case for a specific drug-target interaction. The convergence of data from orthogonal methods, such as AP-MS, DARTS, CETSA, and kinase profiling, provides the highest level of confidence in the identified target(s). This comprehensive understanding is paramount for the successful progression of a promising small molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Target Validation. Sygnature Discovery. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC. Available from: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • Target Identification and Validation. Aragen Life Sciences. Available from: [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available from: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available from: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. Available from: [Link]

  • 4.10. Drug Affinity-Responsive Target Stability (DARTS). Bio-protocol. Available from: [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. Available from: [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. Available from: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

  • Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. PMC. Available from: [Link]

  • Predict putative protein targets for small molecules using a new tool. Bioinformatics Review. Available from: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Affinity Chromatography. Creative Biolabs. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available from: [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

Sources

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid , a critical intermediate in the development of Retinoic Acid-Related Orphan Receptor gamma t (ROR


t) inverse agonists.

Chemical Identity & Physicochemical Profile[1][2]

This compound is a disubstituted benzoic acid derivative characterized by a para-methylsulfonyl (


) electron-withdrawing group and a meta-piperidinyl moiety. This specific substitution pattern creates a "push-pull" electronic system on the aromatic ring, making it a valuable scaffold for modulating protein-ligand interactions in medicinal chemistry, particularly for nuclear receptors.
PropertySpecification
IUPAC Name 4-Methanesulfonyl-3-(piperidin-1-yl)benzoic acid
Common Synonyms 3-(Piperidin-1-yl)-4-(methylsulfonyl)benzoic acid; 4-Mesyl-3-piperidinobenzoic acid
CAS Number Not widely indexed in public registries; Catalog ID: Huateng 2038469
Molecular Formula

Molecular Weight 283.34 g/mol
Core Scaffold Benzoic Acid
Key Functional Groups Carboxylic Acid (C1), Piperidine (C3), Methylsulfone (C4)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (low pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2-3 (Conjugated amine system)
Structural Significance

The ortho-positioning of the bulky piperidine ring relative to the sulfone group induces a specific torsional twist in the molecule. This non-planar conformation is often exploited in drug design to fill hydrophobic pockets within the ligand-binding domains (LBD) of targets like ROR


t, enhancing selectivity over other ROR isoforms (

,

).

Synthesis & Production Methodology

The synthesis of this compound relies on a robust Nucleophilic Aromatic Substitution (


)  strategy. The presence of the strongly electron-withdrawing methylsulfonyl group at the para position activates the meta fluorine atom for displacement by the secondary amine (piperidine).
Reaction Pathway (DOT Diagram)

SynthesisRoute cluster_conditions Reaction Conditions SM1 3-Fluoro-4-methylsulfonylbenzoic acid (CAS: 247569-56-8) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Piperidine K2CO3, DMSO, 100°C Reagent Piperidine (Excess) Product This compound Intermediate->Product - HF Solvent: DMSO/DMF Solvent: DMSO/DMF Base: K2CO3 Base: K2CO3 Solvent: DMSO/DMF->Base: K2CO3 Temp: 80-100°C Temp: 80-100°C Base: K2CO3->Temp: 80-100°C Time: 4-12h Time: 4-12h Temp: 80-100°C->Time: 4-12h

Figure 1:


 synthesis route exploiting the activating effect of the para-sulfone group.
Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-Fluoro-4-methylsulfonylbenzoic acid.

Reagents:

  • Substrate: 3-Fluoro-4-methylsulfonylbenzoic acid (1.0 eq)

  • Nucleophile: Piperidine (3.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methylsulfonylbenzoic acid (e.g., 10 mmol) in DMSO (20 mL).

  • Addition: Add powdered

    
     (25 mmol) to the solution. Stir for 10 minutes at room temperature to ensure suspension uniformity.
    
  • Nucleophilic Attack: Add Piperidine (30 mmol) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 100°C under an inert atmosphere (

    
     or Ar). Monitor the reaction by LC-MS or TLC (Mobile phase: DCM/MeOH 9:1). The starting material (Rf ~0.4) should disappear, yielding a more polar product.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice/water (100 mL).

    • Acidification: Adjust the pH to ~3-4 using 1N HCl. This step is critical to protonate the carboxylate and precipitate the free acid product.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

    
     mL) to remove residual DMSO and piperidine salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary (though precipitation often yields >95% purity).

Causality Check:

  • Why

    
    ? It scavenges the HF generated during the substitution, driving the equilibrium forward.
    
  • Why Excess Piperidine? Ensures complete conversion and prevents side reactions, although the acid functionality consumes one equivalent of base/amine initially.

Applications in Drug Development

This compound serves as a high-value building block for ROR


t Inverse Agonists . ROR

t is the master transcription factor for Th17 cells, which drive autoimmune pathologies like Psoriasis, Multiple Sclerosis, and Inflammatory Bowel Disease (IBD).
Mechanism of Action Context

Inhibitors containing the sulfone-benzoic acid pharmacophore bind to the ROR


t ligand-binding domain, destabilizing the active helix 12 (H12) conformation. This prevents the recruitment of steroid receptor coactivators (SRC) and instead recruits corepressors (NCoR), thereby silencing IL-17A/F transcription.
Biological Pathway (DOT Diagram)

RORgammaPathway Drug RORγt Inverse Agonist (Containing 4-MeSO2-3-Pip-Benzoic Acid Core) ROR RORγt Nuclear Receptor Drug->ROR Binds LBD CoActivator Co-Activators (SRC1/2/3) ROR->CoActivator Blocks Recruitment CoRepressor Co-Repressors (NCoR/SMRT) ROR->CoRepressor Recruits DNA Th17 Gene Promoters (IL-17A, IL-23R) ROR->DNA Modulates Transcription Outcome Reduced Inflammation (Autoimmune Therapy) DNA->Outcome Downregulation

Figure 2: Mechanism of ROR


t inverse agonism in Th17 suppression.
Comparative Utility

Compared to the piperazine analog (CAS 1197193-03-5), the piperidine variant offers increased lipophilicity (LogP) and lacks the secondary amine handle, reducing potential metabolic liability (N-oxidation or conjugation) at that position, which is often desirable for optimizing oral bioavailability in lead series.

Handling & Safety (GHS Standards)

While specific toxicological data may be limited due to its status as an intermediate, it should be handled according to the safety profile of similar sulfonyl-benzoic acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid dust inhalation.

    • Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

  • Vitae Pharmaceuticals. RORgammaT Inhibitors and Methods of Use Thereof.[1][2] Patent US9505791B2. (Describes the synthesis of related sulfonyl-benzoic acid intermediates).

  • Santa Cruz Biotechnology. this compound Product Data.

  • Huateng Pharma. Catalog ID 2038469: this compound.[3][4][5]

  • PubChem. 3-Fluoro-4-methylsulfonylbenzoic acid (Precursor Data). CID 10186595.

  • Smith, S. et al.Discovery of VTP-43742: A Potent, Selective, and Orally Bioavailable RORγt Inverse Agonist.J. Med. Chem. 2016. (Contextual reference for the pharmacophore class).

Sources

Methodological & Application

Application Note: High-Performance Synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


t Inverse Agonist Intermediates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid . This scaffold is a critical pharmacophore in the development of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) inverse agonists, widely investigated for autoimmune pathologies (e.g., psoriasis, rheumatoid arthritis).

The synthesis challenges lie in the precise regiochemical installation of the bulky piperidine ring adjacent to the methylsulfonyl group. This protocol utilizes a Nucleophilic Aromatic Substitution (


Ar)  strategy driven by the electronic activation of the sulfone moiety. We prioritize a "Sulfone-First" approach, ensuring optimal ring activation for the subsequent amine coupling.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed around the electronic properties of the benzene ring. We utilize Methyl 3,4-difluorobenzoate as the starting material. The strategy relies on the differential reactivity of the fluorine atoms:

  • Para-Selectivity: The ester group at C1 activates the C4-fluorine for the initial thiolation.

  • Ortho-Activation: The newly formed (and oxidized) sulfone at C4 strongly activates the C3-fluorine for the difficult displacement by piperidine.

Visualization: Reaction Logic Flow

The following diagram illustrates the critical decision points and electronic logic driving the synthesis.

Synthesispathway cluster_logic Mechanistic Logic SM Methyl 3,4-difluorobenzoate (Starting Material) Step1 Step 1: Regioselective Thiolation (S-Me) SM->Step1 NaSMe, 0°C Int1 Intermediate A: 4-SMe-3-F-Benzoate Step1->Int1 Para-attack Step2 Step 2: Oxidation (SMe -> SO2Me) Int1->Step2 Oxone or mCPBA Int2 Intermediate B: 4-SO2Me-3-F-Benzoate (Activated Core) Step2->Int2 Activation Step3 Step 3: SNAr Coupling (Piperidine) Int2->Step3 Piperidine, Heat Int3 Intermediate C: Fully Substituted Ester Step3->Int3 Ortho-displacement Step4 Step 4: Hydrolysis Int3->Step4 LiOH, THF/H2O Final Target: 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid Step4->Final Acidification

Caption: Step-wise regioselective synthesis exploiting electronic activation patterns on the benzoate core.

Detailed Experimental Protocol

Stage 1: Regioselective Thiolation

Objective: Install the sulfur moiety at the C4 position. Rationale: Nucleophilic attack occurs preferentially para to the ester (EWG) due to resonance stabilization of the Meisenheimer complex.

  • Reagents: Methyl 3,4-difluorobenzoate (1.0 equiv), Sodium thiomethoxide (NaSMe, 1.1 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve Methyl 3,4-difluorobenzoate in anhydrous THF (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C (ice bath) to control exotherm and improve regioselectivity.

    • Add NaSMe portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC or LCMS should show consumption of starting material.

    • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Product: Methyl 3-fluoro-4-(methylthio)benzoate. (Yield typically >90%).[1][2]

Stage 2: Oxidation to Sulfone

Objective: Convert the electron-donating sulfide (-SMe) into the electron-withdrawing sulfone (-


).
Rationale:  The sulfone is required to activate the adjacent C3-fluorine for the next step. A sulfide would deactivate the ring.
  • Reagents: Intermediate A, Oxone® (2.5 equiv) or mCPBA (2.5 equiv), Methanol/Water (1:1) or DCM.[1][3]

  • Procedure (Oxone Method - Green Chemistry):

    • Dissolve Intermediate A in MeOH. Add water (ratio 1:1).

    • Add Oxone® (Potassium peroxymonosulfate) in one portion.

    • Stir at RT for 4–6 hours. The suspension will thicken.

    • Workup: Filter off inorganic salts. Dilute filtrate with water and extract with DCM.

    • Product: Methyl 3-fluoro-4-(methylsulfonyl)benzoate.

    • Critical Check: Ensure complete oxidation (no sulfoxide intermediate remaining by LCMS).

Stage 3: Ar Displacement with Piperidine

Objective: Install the piperidine ring at C3. Rationale: The C3 position is now ortho to the strong sulfone EWG and meta to the ester. The sulfone effect dominates, making C3 highly electrophilic.

  • Reagents: Intermediate B (1.0 equiv), Piperidine (3.0 equiv),

    
     (2.0 equiv), DMF or DMSO.
    
  • Procedure:

    • Dissolve Methyl 3-fluoro-4-(methylsulfonyl)benzoate in DMF (0.3 M).

    • Add

      
       and Piperidine.
      
    • Heat: 80°C – 100°C for 4–12 hours.

    • Note: Piperidine acts as both nucleophile and base. Excess ensures complete conversion.

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.[4]

    • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc) if necessary.

Stage 4: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

  • Reagents: Intermediate C, LiOH

    
     (3.0 equiv), THF/Water (3:1).
    
  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH. Stir at RT or mild heat (40°C) until ester is consumed (approx. 2-4 hours).

    • Isolation: Acidify carefully with 1N HCl to pH ~3-4.

    • Product: The target acid precipitates. Filter, wash with water, and dry under vacuum.[4]

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure1H-NMR (DMSO-d6)
MS (ESI) [M+H]+ calc: ~284.1LC-MS

Key NMR Diagnostic Signals (DMSO-d6):

  • Sulfone Methyl: Singlet,

    
     ~3.2–3.4 ppm.
    
  • Piperidine: Multiplets at

    
     ~1.5–1.7 (CH2) and 
    
    
    
    ~2.8–3.0 (N-CH2).
  • Aromatic: Look for the specific splitting pattern of the 1,3,4-substituted ring.

References

  • General SNAr Methodology: Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. Source:

  • RORgamma Modul

    
    t Inverse Agonists. (See synthesis of similar sulfone-containing biaryls).
    Source:
    
  • Fluorine Displacement Chemistry: Reactions of 3-fluoro-4-methylsulfonylbenzoate derivatives. Source:

  • Oxidation Protocols: Oxone® mediated synthesis of sulfones. Source:

Sources

Application Note: In Vitro Characterization of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid as a chemical probe or lead scaffold in immunology and inflammation research.

Based on its structural pharmacophore—a benzoic acid head group coupled with a sulfone and a piperidine moiety—this compound functions as a ROR


t (Retinoic Acid-Related Orphan Receptor Gamma t) Inverse Agonist . It is critical for studying the suppression of the Th17/IL-17 pathway, a primary driver in autoimmune pathologies like Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis.

Target Class: Nuclear Hormone Receptor (ROR


t)
Functional Mode:  Inverse Agonist
Primary Application:  Suppression of Th17 Differentiation and IL-17A/F Secretion

Introduction & Mechanistic Basis

This compound acts by binding to the Ligand Binding Domain (LBD) of ROR


t.[1] Unlike neutral antagonists, inverse agonists  actively destabilize the receptor's active conformation (specifically Helix 12), preventing the recruitment of steroid receptor coactivators (such as SRC-1/NCOA1) and recruiting co-repressors (like NCoR).

This mechanism is distinct from simple competitive inhibition; it forces the receptor into a transcriptionally inactive state, thereby silencing the gene program required for Th17 cell lineage specification.

Mechanistic Pathway Diagram

The following diagram illustrates the intervention point of the compound within the Th17 differentiation pathway.

RORgt_Pathway Cytokines TGF-β + IL-6/IL-23 STAT3 STAT3 Phosphorylation Cytokines->STAT3 Activates RORgt RORγt Expression (Master Regulator) STAT3->RORgt Induces IL17 IL-17A / IL-17F Secretion RORgt->IL17 Promotes Transcription Th17 Th17 Cell Differentiation RORgt->Th17 Drives Compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid Compound->RORgt Destabilizes LBD (Inverse Agonism) CoActivator Co-Activator (SRC-1/p300) CoActivator->RORgt Required for Transcription

Caption: The compound acts as an inverse agonist, blocking co-activator recruitment to ROR


t, thereby halting Th17 differentiation and cytokine release.

Experimental Protocols

Protocol A: Biochemical TR-FRET Co-activator Recruitment Assay

Purpose: To quantify the compound's affinity (


) and ability to disrupt the physical interaction between the ROR

t LBD and a co-activator peptide. This is the "Gold Standard" for validating direct target engagement.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium-labeled anti-GST antibody (donor) binding to GST-tagged ROR


t-LBD, and a biotinylated co-activator peptide bound to Streptavidin-APC (acceptor).
  • High Signal: ROR

    
    t binds peptide (Basal state/Agonist).
    
  • Low Signal: Inverse agonist displaces peptide (Inhibition).

Materials
  • Protein: Recombinant Human ROR

    
    t-LBD (GST-tagged).
    
  • Peptide: Biotin-SRC1-2 peptide (Sequence: CPSSHSSLTERHKILHRLLQEGSPS).

  • Reagents: LANCE® Ultra Europium-anti-GST, Streptavidin-APC (PerkinElmer or Cisbio).

  • Buffer: 50 mM TRIS pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in DMSO.[2]

    • Transfer 100 nL of compound to a 384-well white, low-volume plate (e.g., Greiner 784075).

  • Protein Addition:

    • Dilute GST-ROR

      
      t-LBD to 2 nM (final assay concentration) in Assay Buffer.
      
    • Add 5 µL of protein solution to the wells. Incubate for 15 mins at RT.

  • Detection Mix Addition:

    • Prepare a mix of Biotin-SRC1 peptide (100 nM final), Eu-anti-GST (1 nM final), and SA-APC (10 nM final).

    • Add 5 µL of Detection Mix to the wells.

  • Incubation & Read:

    • Centrifuge plate at 1000 rpm for 1 min.

    • Incubate for 1 hour at RT in the dark.

    • Read on an HTRF-compatible reader (e.g., EnVision). Excitation: 320 nm; Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Compound].

Protocol B: Cellular Th17 Differentiation Assay (Functional)

Purpose: To verify that biochemical inhibition translates to cellular efficacy by reducing IL-17 secretion in primary human T cells.

Critical Control: This assay must include a cell viability counter-screen (e.g., CellTiter-Glo) to ensure cytokine reduction is due to specific ROR


t inhibition, not general cytotoxicity.
Materials
  • Cells: Human naïve CD4+ T cells (isolated from PBMCs using magnetic beads).

  • Differentiation Cocktail: Anti-CD3/CD28 beads, IL-1

    
    , IL-6, IL-23, TGF-
    
    
    
    , and anti-IL-4/anti-IFN
    
    
    (to block Th1/Th2).
  • Readout: IL-17A and IL-17F ELISA or AlphaLISA.

Step-by-Step Methodology
  • Cell Culture:

    • Seed 100,000 naïve CD4+ T cells/well in 96-well U-bottom plates in RPMI-1640 + 10% FBS.

  • Compound Treatment:

    • Add this compound at varying concentrations (e.g., 10 µM down to 1 nM). Ensure final DMSO < 0.1%.

    • Incubate cells with compound for 1 hour prior to stimulation.

  • Stimulation:

    • Add the Differentiation Cocktail.

    • Incubate for 5–6 days at 37°C, 5% CO

      
      .
      
  • Supernatant Harvest:

    • Centrifuge plates; collect supernatant for cytokine analysis.

  • Quantification:

    • Measure IL-17A levels via ELISA.

    • Success Metric: A potent ROR

      
      t inverse agonist should suppress IL-17A with an 
      
      
      
      in the low nanomolar range (< 500 nM).

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes and potential issues when using this benzoic acid derivative.

ParameterExpected ResultTroubleshooting / Notes
TR-FRET

50 – 500 nMIf

, check protein quality. ROR

t LBD is unstable; keep on ice and use fresh DTT.
Hill Slope -1.0 (approx)Steep slopes (> -1.5) may indicate aggregation or compound precipitation.
Cellular

2x – 5x of Biochemical

A large shift (>10x) suggests poor membrane permeability. The benzoic acid moiety can limit permeability; consider ester prodrugs if cell activity is low.
Selectivity > 50-fold vs ROR

Run a parallel ROR

TR-FRET assay. Lack of selectivity predicts potential circadian rhythm disruption side effects.
Selectivity Workflow Diagram

It is vital to confirm the compound does not inhibit ROR


 or LXR, which share structural homology.

Selectivity_Workflow cluster_Selectivity Selectivity Panel (Counter-Screens) Start Compound Screening Primary Primary Assay: RORγt TR-FRET Start->Primary Hit Hit Identified (IC50 < 1 µM) Primary->Hit RORa RORα Assay (Circadian Safety) Hit->RORa LXR LXRα/β Assay (Lipid Metabolism) Hit->LXR VDR VDR Assay (Vitamin D) Hit->VDR Decision Calculate Selectivity Ratio (IC50 Off-Target / IC50 RORγt) RORa->Decision LXR->Decision VDR->Decision Valid Valid Probe (Ratio > 30) Decision->Valid High Selectivity

Caption: Workflow to validate the specificity of the benzoic acid derivative against related nuclear receptors.

References

  • Smith, S. H., et al. (2016).[3] "Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin." PLOS ONE. (Describes the validation of ROR

    
    t inverse agonists in ex vivo skin assays).
    
    
  • Guo, Q., et al. (2018). "Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening." ACS Omega. (Details the structural basis of ligand binding to the ROR

    
    t LBD).
    
    
  • Battaglia, S., et al. (2019). "Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist."[4][5] ACS Medicinal Chemistry Letters. (Provides comparative protocols for Gal4 and Whole Blood assays using similar sulfone scaffolds).

  • Gege, C. (2021). "Small Molecule RORγt Antagonists/Inverse Agonists for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry. (Comprehensive review of the benzoic acid/sulfone pharmacophore in ROR

    
    t inhibitors).
    
    

Sources

Cell-based Assay Protocols for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is of paramount importance. 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound of interest, possessing structural motifs suggestive of anti-inflammatory properties. The presence of a methylsulfonyl group and a piperidinyl-substituted benzoic acid core, structures found in known cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents, provides a strong rationale for investigating its efficacy in relevant biological systems.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, outlines a strategic series of cell-based assays to elucidate the bioactivity of this compound. As direct biological data for this specific molecule is not yet publicly available, we present a hypothesis-driven approach centered on its potential as an inhibitor of the COX-2 inflammatory pathway. The protocols detailed herein are designed to be self-validating, providing a robust framework for assessing the compound's cytotoxicity, its impact on prostaglandin E2 (PGE2) production, and its influence on the nuclear factor-kappa B (NF-κB) signaling cascade.

Chapter 1: Foundational Knowledge and Pre-assay Considerations

Before embarking on the experimental protocols, it is crucial to understand the underlying scientific principles and to properly prepare the compound of interest.

The Scientific Rationale: Targeting the Crossroads of Inflammation

Inflammation is a complex biological response, and the COX-2 enzyme is a key player in this process. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, cells such as macrophages upregulate COX-2 expression.[1] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, including the potent inflammatory mediator PGE2.[2] Concurrently, LPS can activate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3] Therefore, a compound that inhibits PGE2 production and/or NF-κB activation could be a valuable therapeutic agent for inflammatory diseases.

Compound Handling and Preparation: Ensuring Experimental Integrity

The physical and chemical properties of a test compound are critical for accurate and reproducible results. While specific data for this compound is not available, we can infer handling procedures from a closely related analog, 4-(Methylsulfonyl)benzoic acid.

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)benzoic acid (CAS 4052-30-6)

PropertyValueSource
Molecular Weight200.21 g/mol [4]
AppearanceWhite to off-white crystalline solid[5]
Melting Point268-271 °C[6]
SolubilitySoluble in polar solvents like water and methanol[5]

Given the structural similarities, it is reasonable to assume that this compound is also a solid at room temperature. The piperidine moiety may decrease its aqueous solubility compared to its analog.[7] Therefore, Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution.[8]

Protocol 1.2.1: Preparation of Compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Gentle warming and vortexing may be necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A stepwise dilution strategy is often beneficial to prevent compound precipitation upon addition to aqueous media.[7]

Chapter 2: The First Gatekeeper: Assessing Cytotoxicity

Before evaluating the specific biological activities of a compound, it is essential to determine its effect on cell viability.[9] This initial screen ensures that any observed effects in subsequent assays are not simply a consequence of cell death.

The Principle of Metabolic Viability Assays

Metabolic assays, such as the MTT and Resazurin assays, are widely used to assess cell viability.[10][11] These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.

  • MTT Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10]

  • Resazurin Assay: The blue, non-fluorescent dye, resazurin, is reduced by intracellular reductases to the pink, highly fluorescent resorufin.[12]

Experimental Workflow: Cytotoxicity Assessment

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate_adherence Incubate for 24h for cell adherence seed_cells->incubate_adherence add_compound Add serial dilutions of This compound incubate_adherence->add_compound incubate_treatment Incubate for 24-48h add_compound->incubate_treatment add_reagent Add MTT or Resazurin reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence incubate_reagent->read_plate pge2_workflow cluster_stimulation Cell Stimulation cluster_collection Sample Collection cluster_elisa PGE2 ELISA pretreat Pre-treat RAW 264.7 cells with This compound stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant centrifuge Centrifuge to remove debris collect_supernatant->centrifuge perform_elisa Perform competitive ELISA according to kit protocol centrifuge->perform_elisa read_absorbance Read absorbance at 450 nm perform_elisa->read_absorbance calculate_concentration Calculate PGE2 concentration read_absorbance->calculate_concentration

Caption: Workflow for measuring PGE2 production in LPS-stimulated macrophages.

Detailed Protocol: Inhibition of PGE2 Production
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production. [13]4. Supernatant Collection: After incubation, carefully collect the cell culture supernatant. [14]Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris. [15]5. PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. [16][17]This typically involves adding the samples and standards to the antibody-coated plate, followed by the addition of the enzyme-conjugated PGE2, incubation, washing, and substrate development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of PGE2 in the samples is then interpolated from this standard curve. The percentage of inhibition of PGE2 production by the compound is calculated relative to the LPS-stimulated control.

Chapter 4: Delving Deeper: The NF-κB Signaling Pathway

To further characterize the anti-inflammatory mechanism of this compound, it is valuable to investigate its effect on the NF-κB signaling pathway.

The Principle of the NF-κB Translocation Assay

In unstimulated cells, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. [18]This nuclear translocation can be visualized and quantified using immunofluorescence microscopy.

Experimental Workflow: NF-κB Nuclear Translocation Assay

nfkb_workflow cluster_treatment Cell Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis seed_cells Seed RAW 264.7 cells on coverslips pretreat Pre-treat with compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate fix_permeabilize Fix and permeabilize cells stimulate->fix_permeabilize primary_ab Incubate with anti-NF-κB p65 primary antibody fix_permeabilize->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain acquire_images Acquire images using fluorescence microscope counterstain->acquire_images quantify_translocation Quantify nuclear vs. cytoplasmic fluorescence acquire_images->quantify_translocation

Caption: Workflow for assessing NF-κB nuclear translocation.

Detailed Protocol: Immunofluorescence Staining for NF-κB p65
  • Cell Seeding and Treatment: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.

  • Nuclear Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

Data Analysis and Interpretation

The images are analyzed to quantify the fluorescence intensity of NF-κB p65 in the nucleus and the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation. The effect of the compound is determined by comparing the translocation in treated cells to that in LPS-stimulated control cells.

Chapter 5: Concluding Remarks and Future Directions

The cell-based assays outlined in this guide provide a robust and systematic approach to evaluating the potential anti-inflammatory properties of this compound. By first establishing a non-toxic concentration range, and then proceeding to investigate its effects on COX-2 activity and NF-κB signaling, researchers can gain valuable insights into the compound's mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Assays: To determine if the compound is a selective inhibitor of COX-2 over COX-1.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of inflammation.

  • Target Deconvolution: To identify the specific molecular targets of the compound if it acts through a novel mechanism.

By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to unlock the therapeutic potential of this compound and contribute to the development of new anti-inflammatory drugs.

References

  • Homer, R. J., et al. (2002). Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells. American Journal of Respiratory Cell and Molecular Biology, 27(6), 708–715. [Link]

  • Covert, M. W., et al. (2005). Transcriptional profiling of the LPS induced NF-κB response in macrophages. BMC Genomics, 6, 145. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • PubChem. p-(Methylsulphonyl)benzoic acid. [Link]

  • Assay Genie. PGE2 ELISA Kit Technical Manual. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931–1942. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Rampin, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14856. [Link]

  • Chen, Y.-F., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(6), 488. [Link]

  • ResearchGate. Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Ardite, E., et al. (2012). Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations. Journal of Biological Chemistry, 287(41), 34335–34345. [Link]

  • Kamarazaman, S., et al. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Scientific Reports, 14(1), 28989. [Link]

  • Li, H., et al. (2024). NLRP3 Inflammasome Inhibition by Xuanfei Baidu Decoction Attenuates Pulmonary Inflammation and Collagen Deposition in Silicosis. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit. [Link]

  • Bagley, M. C., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 903–908. [Link]

  • Chemsrc. 4-Methylsulfonyl benzoic acid. [Link]

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Li, Y., et al. (2003). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 171(12), 6770–6776. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Tip Biosystems. MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. [Link]

  • ResearchGate. The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. [Link]

Sources

Application Note: Characterization of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Structure-Activity Relationships (SAR) in Carbonic Anhydrase (CA) inhibition. It specifically addresses the evaluation of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid , a molecule that serves as a critical structural probe to distinguish between classical Zinc-binding sulfonamides and non-classical bioisosteres.

Introduction & Mechanistic Rationale

The study of Carbonic Anhydrase (CA) inhibitors has historically focused on the sulfonamide (


)  pharmacophore, which acts as a transition state analogue by coordinating directly to the catalytic Zinc ion (

) in the enzyme's active site.[1]

This compound represents a distinct class of structural probes. Unlike sulfonamides, the methylsulfonyl (


)  group lacks the ionizable proton required for strong Zinc coordination. Consequently, this molecule is frequently utilized in drug development to:
  • Define Selectivity: Act as a negative control to validate "zinc-dependent" binding of analog sulfonamides.

  • Probe Secondary Pockets: Investigate interactions with the hydrophobic wall (via the piperidine ring) and the hydrophilic network (via the carboxylate) without the dominance of the zinc-anchor.

  • Bioisostere Evaluation: Assess the impact of replacing the sulfonamide "warhead" with a neutral hydrogen-bond acceptor.

This protocol details the methodology for solubilizing, screening, and interpreting the activity of this compound against cytosolic (CA I, II) or transmembrane (CA IX, XII) isoforms.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening protocol, highlighting the critical decision points for solubility and data interpretation.

CA_Assay_Workflow Compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid Solubility Solubility Check (DMSO vs Buffer) Compound->Solubility Solubility->Compound Precipitate? Adjust pH Dilution Serial Dilution (100 µM - 0.1 nM) Solubility->Dilution If Clear Reaction Kinetic Reaction (p-NPA Hydrolysis) Dilution->Reaction Enzyme_Prep CA Isoform Prep (Active Site Activation) Enzyme_Prep->Reaction Readout Absorbance @ 405nm (4-Nitrophenol) Reaction->Readout Time: 0-30 min Analysis Data Analysis (IC50 / Ki) Readout->Analysis

Caption: Workflow for evaluating non-classical CA inhibitors. Note the critical solubility checkpoint due to the benzoic acid moiety.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound This compoundTarget analyte (SAR probe).
Positive Control Acetazolamide (AZM)Validates assay performance (Classic Zn-binder).
Enzyme Recombinant Human CA II (or I, IX, XII)Target protein (Esterase activity).
Substrate 4-Nitrophenyl acetate (p-NPA)Chromogenic substrate (hydrolyzed to yellow 4-nitrophenol).
Assay Buffer 50 mM Tris-SO₄, pH 7.6Maintains physiological pH for enzyme stability.
Solvent DMSO (Dimethyl sulfoxide)Primary solvent for organic stock preparation.

Detailed Protocols

Protocol A: Compound Solubilization (Critical Step)

Rationale: The benzoic acid moiety provides solubility at neutral pH, but the lipophilic piperidine and methylsulfonyl groups may cause precipitation in aqueous buffers. Proper stock preparation is essential to prevent false negatives.

  • Stock Preparation (10 mM):

    • Weigh 3-5 mg of this compound.

    • Dissolve in 100% DMSO to achieve a 10 mM concentration. Vortex for 30 seconds.

    • Quality Check: Ensure the solution is perfectly clear. If cloudy, sonicate for 5 minutes at 25°C.

  • Working Dilutions:

    • Dilute the 10 mM stock 1:100 in Assay Buffer to create a 100 µM working solution (Final DMSO: 1%).

    • Note: If precipitation occurs upon buffer addition, adjust the buffer pH slightly higher (pH 8.0) to ensure ionization of the carboxylic acid (

      
      ), improving solubility.
      
Protocol B: Kinetic Esterase Inhibition Assay

Rationale: CA possesses esterase activity in addition to hydratase activity. The hydrolysis of p-NPA is a robust, high-throughput surrogate for measuring CA inhibition.

Assay Conditions:

  • Temperature: 25°C

  • Detection: Absorbance at 405 nm (Formation of 4-nitrophenol)

  • Reaction Volume: 100 µL per well (96-well plate)

Step-by-Step Procedure:

  • Plate Setup:

    • Blank: 90 µL Buffer + 10 µL Substrate (No Enzyme).

    • Positive Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL DMSO (vehicle).

    • Inhibitor Control: 80 µL Buffer + 10 µL Enzyme + 10 µL Acetazolamide (10 µM).

    • Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL Test Compound (Gradient: 100 µM to 0.1 nM).

  • Pre-Incubation:

    • Add Enzyme and Test Compound/Controls to the plate.

    • Incubate for 10 minutes at 25°C . This allows the inhibitor to equilibrate with the active site.

  • Substrate Initiation:

    • Prepare a fresh 3 mM solution of p-NPA in ethanol/buffer.

    • Add 10 µL of p-NPA to all wells using a multichannel pipette.

  • Measurement:

    • Immediately place in a microplate reader.

    • Measure Absorbance (

      
      ) every 30 seconds for 30 minutes .
      
    • Self-Validation: The Positive Control (Enzyme only) must show a linear increase in absorbance (

      
      ).
      

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the initial velocity (


) for each well from the linear portion of the curve (0–10 min).


Expected Results & Mechanistic Insight

Compare the Test Compound against the Acetazolamide control.

ObservationInterpretation for this compound
High Potency (

)
Unexpected. Suggests the carboxylate group is coordinating Zinc, or the piperidine ring occupies a high-affinity hydrophobic pocket (e.g., coumarin-like binding).
Moderate/Low Potency (

)
Expected. The methylsulfonyl group cannot donate a proton to the Zinc-bound hydroxide. Inhibition is likely driven by steric hindrance or weak carboxylate interactions.
No Inhibition Confirms the molecule acts as a Negative Control for sulfonamide bioisostere studies.

Structural Logic: Sulfonamide vs. Methylsulfonyl

The following diagram illustrates the mechanistic difference you are probing.

SAR_Mechanism cluster_Sulfonamide Classic Inhibitor (Acetazolamide) cluster_Methylsulfonyl Test Compound (Methylsulfonyl) Zinc Active Site Zinc (Zn2+) Sulfonamide Sulfonamide (-SO2NH2) Sulfonamide->Zinc Strong Bond Binding_S Direct Coordination (Transition State Mimic) Sulfonamide->Binding_S Methylsulfone Methylsulfonyl (-SO2Me) Methylsulfone->Zinc No Bond Binding_M No Zn Coordination (Steric/H-Bond Only) Methylsulfone->Binding_M

Caption: Mechanistic comparison. The methylsulfonyl group lacks the nitrogen proton required for Zinc coordination, altering the binding mode.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform.[2] Journal of Medicinal Chemistry, 48(6), 1941-1947. Link

    • Key Reference: Demonstrates the dramatic loss of potency when swapping sulfamate/sulfonamide for non-ionizable analogs.
  • Sigma-Aldrich. Carbonic Anhydrase Activity Assay Kit (Colorimetric) Protocol. Link

  • Abcam. Carbonic Anhydrase Inhibitor Screening Kit (Colorimetric) Protocol. Link

Sources

Application Notes and Protocols for High-Throughput Screening with 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for the characterization of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid and its analogs. Lacking a predefined biological target for this specific molecule, we present a detailed, adaptable framework using a hypothetical enzyme, "Target X," as a case study. This approach allows us to illustrate the core principles and practical steps of HTS assay development, optimization, and execution. The protocols herein are designed to be robust and self-validating, ensuring high-quality data for hit identification and lead optimization.

Introduction: The Rationale for Screening this compound

The piperidine-benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. Related molecules have shown activity as inhibitors of targets such as the glycine transporter 1 (GlyT1), the c-Myc transcription factor, the NLRP3 inflammasome, and the presynaptic choline transporter (CHT)[1][2][3][4]. This structural motif's prevalence suggests that this compound holds significant potential for modulating novel biological targets. High-throughput screening (HTS) is a powerful methodology to rapidly interrogate the bioactivity of such compounds against a wide array of potential targets, making it an ideal starting point for a drug discovery program.[5][6][7]

This guide will provide a detailed roadmap for a robust HTS campaign, from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to identify and validate promising lead compounds.[8][9] The workflow for our hypothetical screening of this compound against "Target X" is outlined below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical Assay for Target X) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Z_Factor Z'-Factor Determination (> 0.5) Miniaturization->Z_Factor Pilot_Screen Pilot Screen (~2,000 compounds) Z_Factor->Pilot_Screen Full_Screen Full Library Screen Pilot_Screen->Full_Screen Data_Analysis Data Analysis & Hit Selection Full_Screen->Data_Analysis Hit_Picking Hit Re-testing (Cherry-picking) Data_Analysis->Hit_Picking Dose_Response IC50 Determination Hit_Picking->Dose_Response Counter_Screen Counter & Orthogonal Assays Dose_Response->Counter_Screen SAR Preliminary SAR Counter_Screen->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation for "Target X"

The foundation of any successful HTS campaign is a robust and reliable assay. For our hypothetical enzyme, "Target X," we will develop a biochemical assay to measure its activity.

Principle of the Assay

We will employ a fluorescence-based assay that measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. The rate of product formation is directly proportional to the activity of Target X. Inhibitors of Target X, such as our test compound, will decrease the rate of this reaction, resulting in a lower fluorescence signal. Universal inhibitor screening assays provide a versatile platform for various enzyme classes.[10]

Step-by-Step Protocol: Assay Development (96-well format)
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Target X Enzyme: Prepare a 2X working solution in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 60 minutes.

    • Substrate: Prepare a 2X working solution of the non-fluorescent substrate in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11]

    • Positive Control: A known inhibitor of Target X (if available) or a general enzyme inhibitor.

    • Negative Control: DMSO (the vehicle for the compound library).

  • Assay Procedure:

    • Add 50 µL of the 2X Target X enzyme solution to each well of a 96-well plate.

    • Add 1 µL of the test compound (dissolved in DMSO) or control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution.

    • Read the fluorescence intensity at an appropriate excitation/emission wavelength every 5 minutes for 60 minutes using a plate reader.

Miniaturization and Optimization (384-well format)

For high-throughput screening, the assay must be miniaturized to a 384- or 1536-well format to reduce reagent costs and increase throughput.[12][13]

  • Volume Reduction: Scale down the reaction volume (e.g., to a final volume of 20 µL in a 384-well plate).

  • Reagent Dispensing: Utilize automated liquid handlers for precise and accurate dispensing of reagents.

  • Optimization: Re-optimize enzyme and substrate concentrations to maintain assay performance in the smaller volume.

  • Incubation Times: Optimize incubation times to ensure the reaction remains in the linear range.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Protocol:

  • Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • Run the assay as optimized in the 384-well format.

  • Calculate the Z'-factor using the formula above. The assay is considered validated for HTS when a Z'-factor > 0.5 is consistently achieved.[8]

Parameter Acceptance Criteria Hypothetical Result
Z'-Factor > 0.50.78
Signal-to-Background > 512
Coefficient of Variation (%CV) < 10%6.5%

Table 1: Hypothetical Assay Validation Data for the Target X HTS Assay.

Phase 2: The Primary Screening Campaign

With a validated assay, the primary screen of the compound library can commence.

Pilot Screen

A pilot screen of a small subset of the compound library (e.g., ~2,000 compounds) is performed to identify any unforeseen issues before committing to the full screen.[8] This step helps to assess the hit rate and the overall performance of the assay under real screening conditions.

Full Library Screen

The entire compound library is screened against Target X using the validated 384-well assay protocol. This is typically performed using a fully automated robotics platform.

Data Analysis and Hit Selection
  • Data Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative). A common method is to calculate the percent inhibition for each compound.

  • Hit Criteria: A "hit" is defined as a compound that produces a statistically significant inhibition of Target X activity. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • Data Visualization: Volcano plots and scatter plots are useful for visualizing the screening data and identifying potential hits.

Phase 3: Hit Confirmation and Follow-up Studies

The primary screen will identify a number of potential "hits." The goal of this phase is to confirm these hits and eliminate false positives.

Hit Re-testing ("Cherry-Picking")

Promising hits from the primary screen are re-tested in the primary assay to confirm their activity.[8] This eliminates compounds that were active due to random error.

Dose-Response and IC₅₀ Determination

Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for ranking the potency of the hits.

Compound IC₅₀ (µM) Hill Slope Max Inhibition (%)
This compound1.21.198
Analogue A0.81.099
Analogue B5.61.295

Table 2: Hypothetical Dose-Response Data for Confirmed Hits.

Counter-Screens and Orthogonal Assays

False positives can arise from various sources, including compound interference with the assay technology (e.g., autofluorescence). Counter-screens and orthogonal assays are crucial for eliminating these artifacts.

  • Counter-Screen: A "no-enzyme" control where the compound is incubated with the substrate and buffer. A signal in this assay suggests the compound is interfering with the detection method.

  • Orthogonal Assay: A secondary assay that measures the activity of Target X using a different detection method (e.g., a luminescence-based assay). True hits should be active in both the primary and orthogonal assays.

Hit_Triage Primary_Hits Primary Screen Hits Cherry_Pick Re-test in Primary Assay Primary_Hits->Cherry_Pick Confirmed_Hits Confirmed Hits Cherry_Pick->Confirmed_Hits Dose_Response IC50 Determination Confirmed_Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Counter_Screen Counter-Screen (No Enzyme) Potent_Hits->Counter_Screen Orthogonal_Assay Orthogonal Assay Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Figure 2: A flowchart for the hit triage and validation process.

Preliminary Structure-Activity Relationship (SAR)

The SAR of the validated hits and their commercially available analogs is analyzed to identify key structural features required for activity.[8] This information guides the design of new, more potent and selective compounds.

Conclusion

This application note provides a comprehensive and adaptable framework for conducting a high-throughput screening campaign with this compound. By following the principles of robust assay development, rigorous validation, and systematic hit triage, researchers can efficiently identify and characterize novel bioactive compounds. The detailed protocols and workflows presented herein serve as a practical guide for drug discovery professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

References

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). ScienceDirect.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health.
  • High throughput screening technologies for ion channels. (2015).
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). National Institutes of Health.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center.
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • Ion Channel Assays. (n.d.). Charles River Laboratories.
  • High-throughput toxicity screening of novel azepanium and 3-methylpiperidinium ionic liquids. (2020). PubMed.
  • High-throughput screening. (n.d.). Wikipedia.
  • Mechanism of Action Assays for Enzymes. (2012).
  • Tango GPCR Assay System. (n.d.). Thermo Fisher Scientific.
  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed.
  • High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health.
  • High throughput screening technologies for ion channels. (2015).
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.
  • High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells. (2023). PubMed.
  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem.
  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (n.d.). National Institutes of Health.
  • High throughput screening (HTS). (n.d.). ChemDiv.
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(Piperidine-1-sulfonyl)benzoic acid. (n.d.). PubChem.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.

Sources

Application Note: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers evaluating 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid (hereafter referred to as 4-MSBA-Pip ), a functionalized sulfonyl-benzoic acid scaffold.

While often utilized as a high-value intermediate in the synthesis of ROR


t inverse agonists  and GPR119 agonists , this guide addresses its direct evaluation in cancer cell lines as a chemical probe or fragment-based lead.

Introduction & Mechanism of Action

4-MSBA-Pip represents a "privileged structure" in medicinal chemistry, combining three distinct pharmacophores:

  • Benzoic Acid Headgroup: Provides a hydrogen-bond donor/acceptor motif and a handle for amide coupling (e.g., targeting Lys/Arg residues or solvent fronts).

  • Methylsulfonyl Group (

    
    ):  A strong electron-withdrawing group often found in COX-2 inhibitors  and nuclear receptor modulators  (e.g., ROR
    
    
    
    t). It enhances metabolic stability and hydrogen bonding.
  • Piperidine Ring: A lipophilic, non-aromatic cycle that improves solubility and permeability while often filling hydrophobic pockets in target proteins (e.g., kinases or GPCRs).

Biological Context in Cancer

In cancer models, sulfonyl-benzoic acid derivatives are frequently investigated for:

  • ROR

    
    t Inhibition:  Blocking Th17-mediated inflammation, which promotes tumor progression in colorectal and pancreatic cancers.
    
  • Metabolic Modulation: Targeting glycolytic enzymes (e.g., PKM2) or lipid metabolism.

  • Fragment Screening: As a low-molecular-weight ligand (<300 Da) used to identify binding pockets on "undruggable" targets via NMR or SPR before optimization.

Physicochemical Properties & Formulation

  • Molecular Weight: ~283.34 g/mol

  • LogP (Predicted): ~1.5–2.0 (Moderate lipophilicity)

  • pKa (Acid): ~3.5–4.0 (Carboxylic acid)

  • Solubility:

    • Neutral Form: Low solubility in water.

    • Ionized Form (pH > 5): High solubility.

    • Organic Solvent: Soluble in DMSO (>50 mM).

Critical Formulation Protocol

Challenge: The free acid form may precipitate in acidic cell culture media or at high concentrations. Solution:

  • Stock Preparation: Dissolve powder in 100% DMSO to reach 50 mM . Vortex for 1 minute.

  • Working Solution: Dilute the DMSO stock into PBS (pH 7.4) before adding to media. The pH buffer ensures the carboxylic acid deprotonates to the benzoate anion (

    
    ), significantly enhancing aqueous solubility.
    
  • Vehicle Control: Maintain final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo®)

Objective: Determine the IC50 of 4-MSBA-Pip across a panel of cancer cell lines (e.g., HCT116, MCF-7, A549).

Reagents:

  • Cancer Cell Lines (ATCC verified)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well opaque-walled plates

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare a 1:3 serial dilution of 4-MSBA-Pip in media (Range: 100 µM to 0.1 µM).

    • Note: For fragment screening, a single high dose (e.g., 500 µM or 1 mM) is often used first.

    • Add 10 µL of 10x compound solution to wells.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Measure Luminescence (RLU) on a plate reader.

  • Analysis: Normalize RLU to DMSO control. Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: Verify if 4-MSBA-Pip binds to a specific intracellular target (stabilizing it against heat denaturation) without knowing the target beforehand.

Reagents:

  • HCT116 Cell Lysate or Intact Cells

  • Protease Inhibitor Cocktail

  • Western Blotting Reagents

Workflow:

  • Treatment: Treat 2x10^6 cells with 100 µM 4-MSBA-Pip or DMSO for 1 hour.

  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes (50 µL each).

    • Heat individual tubes to a gradient of temperatures (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot.

    • Probe: If target is known (e.g., ROR

      
      ), use specific antibody.
      
    • Discovery: If target is unknown, analyze via Mass Spectrometry (CETSA-MS).

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating 4-MSBA-Pip, distinguishing between its use as a direct cytotoxic agent versus a fragment scaffold.

G Compound 4-MSBA-Pip (Candidate) Solubility Solubility Check (pH 7.4 Buffer) Compound->Solubility Step 1 Screening Primary Screening (100 µM Single Dose) Solubility->Screening Step 2: Viability Assay HighPotency Hit: >50% Inhibition Screening->HighPotency Active LowPotency No Effect: <10% Inhibition Screening->LowPotency Inactive (Common for Fragments) IC50 Dose Response (IC50) (0.1 - 100 µM) HighPotency->IC50 CETSA Target Engagement (CETSA / Thermal Shift) HighPotency->CETSA Fragment Fragment Optimization (SAR Expansion) LowPotency->Fragment Treat as Scaffold AmideCoupling Derivatization (Amide Coupling) Fragment->AmideCoupling Synthesize Analogs AmideCoupling->Screening Re-test Derivatives

Caption: Workflow for validating 4-MSBA-Pip. Direct activity leads to IC50/CETSA; lack of activity triggers Fragment-Based Drug Discovery (FBDD) protocols.

Data Reporting & Analysis

When reporting results for 4-MSBA-Pip, use the following table structure to ensure comparability across studies.

Table 1: Standardized Reporting Template for 4-MSBA-Pip Evaluation

ParameterMetricExperimental ConditionAcceptance Criteria
Solubility Turbidity / AbsorbancePBS pH 7.4, 1% DMSOClear solution at 100 µM
Cytotoxicity IC50 (µM)72h exposure, CellTiter-Glo< 10 µM (Potent) / > 100 µM (Weak)
Hill Slope CoefficientDose-response curve fit0.8 – 1.2 (Standard binding)
Z-Factor Screening QualityAssay robustness> 0.5

References

  • Fauber, B. P., et al. (2014). "Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORc Inverse Agonists." ACS Medicinal Chemistry Letters. (Describes the utility of sulfonyl-benzoic acid scaffolds in ROR

    
    t inhibitor design). 
    
  • Molina, D. M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. (The authoritative protocol for CETSA).

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. (Context for using small acids like 4-MSBA-Pip as fragments).

  • PubChem Compound Summary. "4-(Methylsulfonyl)benzoic acid derivatives." National Library of Medicine. (Structural verification and physicochemical data).

Application Notes and Protocols for Antimicrobial Activity Assays of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity.[1] Derivatives of benzoic acid and piperidine are two classes of compounds that have garnered significant interest due to their diverse pharmacological properties, including antimicrobial effects.[2][3][4][5][6][7] Benzoic acid and its derivatives are known to exert antimicrobial effects by disrupting the cellular pH balance of microorganisms.[4] This guide provides a comprehensive suite of protocols for evaluating the in vitro antimicrobial activity of a novel series of compounds: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid derivatives.

These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different research settings.[8][9][10][11][12] The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to accurately determine the antimicrobial profile of these novel derivatives.

Part 1: Foundational Assays for Antimicrobial Activity Screening

The initial assessment of a novel compound's antimicrobial potential typically begins with determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[13][14][15][16] This section details two gold-standard methods for MIC determination: broth microdilution and agar disk diffusion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[17][18][19][20] This method is highly standardized and allows for the simultaneous testing of multiple compounds against a single organism.

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium by CLSI for susceptibility testing of non-fastidious, rapidly growing bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of certain antimicrobial agents.

  • Inoculum Standardization: The final inoculum concentration is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL. This ensures that the results are consistent and reproducible, as a higher bacterial density could lead to falsely elevated MIC values.

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC value across a clinically and biologically relevant concentration range.

Experimental Protocol: Broth Microdilution

  • Preparation of Compound Stock Solution:

    • Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Preparation of Microtiter Plates:

    • Using a 96-well sterile microtiter plate, perform serial two-fold dilutions of the compound in CAMHB.

    • The final volume in each well should be 100 µL. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, except for the negative control wells.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][21]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution B Serial Dilutions in 96-Well Plate A->B E Inoculate Plate (100 µL/well) B->E C Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate (35°C, 16-20h) E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion (Kirby-Bauer) Assay

The agar disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[22][23][24][25] It is a simple, cost-effective, and widely used preliminary screening tool.[22]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion testing due to its batch-to-batch reproducibility and its composition that minimally interferes with the activity of most antimicrobials.

  • Lawn of Bacteria: A confluent lawn of bacterial growth is essential to ensure that the zone of inhibition is solely due to the activity of the diffused compound.

  • Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is proportional to the susceptibility of the organism to the compound.

Experimental Protocol: Agar Disk Diffusion

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[25]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve the compound.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for approved antibiotics, though for novel compounds, the zone diameter provides a relative measure of activity.[24]

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B D Apply Disks to Inoculated Agar Surface B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate (35°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Susceptibility F->G

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Data Presentation: Example MICs and Zone Diameters

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Derivative AStaphylococcus aureus818
Derivative AEscherichia coli6410
Derivative BStaphylococcus aureus1615
Derivative BEscherichia coli>1286
CiprofloxacinStaphylococcus aureus0.525
CiprofloxacinEscherichia coli0.2530

Part 2: Advanced Assays for Characterizing Antimicrobial Dynamics

Beyond initial screening, it is crucial to understand the dynamics of microbial killing. Time-kill kinetics assays provide valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[26][27][28][29]

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time when exposed to a constant concentration of an antimicrobial agent.[17][22]

Causality Behind Experimental Choices:

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive view of the concentration-dependent killing effect.

  • Regular Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the dynamic interaction between the compound and the bacteria.

  • Log Reduction: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is the standard definition of bactericidal activity.[26]

Experimental Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as previously described.

    • In sterile flasks or tubes, add the this compound derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask with no compound.

  • Inoculation and Incubation:

    • Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the flasks at 35 ± 2°C in a shaking incubator to ensure aeration.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions in sterile saline or PBS.

    • Plate the dilutions onto Mueller-Hinton agar plates.

  • Enumeration and Analysis:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation: Example Time-Kill Curve Data

Time (h)Growth Control (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.69
26.505.104.50
47.804.203.10
88.903.10<2.00
249.20<2.00<2.00

Part 3: Assessing Activity Against Bacterial Biofilms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Evaluating a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in its development.[30][31][32][33][34]

Biofilm Inhibition Assay

This assay determines the concentration of a compound that can prevent the formation of biofilms.

Experimental Protocol: Biofilm Inhibition

  • Preparation:

    • In a 96-well flat-bottomed microtiter plate, prepare serial dilutions of the this compound derivative in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it to approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add the bacterial suspension to the wells containing the compound dilutions.

    • Include positive (inoculum, no compound) and negative (medium only) controls.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, carefully discard the planktonic cells by aspiration and wash the wells gently with PBS.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet for 15 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The reduction in absorbance compared to the positive control indicates the degree of biofilm inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data to guide further preclinical and clinical development. Future studies should aim to elucidate the mechanism of action of these compounds, assess their activity against a broader panel of clinically relevant pathogens, and evaluate their efficacy in in vivo models of infection.

References

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Lavigne, J. P. (2020, November 2). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved from [Link]

  • Al-Hasan, M. N., et al. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Czerwińska, M. E., et al. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • CLSI. (2022, June 17). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

  • PubMed. (n.d.). Determination of minimum inhibitory concentrations. Retrieved from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • ResearchGate. (2022, October 13). How to perform biofilm assay for antibiofilm activity?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • bioRxiv. (2025, January 21). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]

  • Academic Journals. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA): Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (2023, August 21). Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, February 5). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2018, January). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2022, August 2). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antibiofilm assay. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profiling[1]

The compound 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid presents a distinct physicochemical profile characterized by an ionizable carboxylic acid tail and a polar-aprotic sulfone core. Unlike simple lipophilic drugs, this molecule possesses a "solubility switch" controlled by the carboxylic acid moiety.

Successful delivery requires exploiting this acidic handle. While the piperidine nitrogen suggests basicity, its attachment to the phenyl ring (ortho to the electron-withdrawing sulfone) significantly reduces its pKa, rendering it a weak base that is unlikely to protonate sufficiently for solubility at physiological pH. Therefore, formulation strategies must prioritize anionic salt formation or amorphous dispersion .

Predicted Physicochemical Properties
PropertyEstimateImplication for Formulation
Molecular Weight ~283.34 g/mol Small molecule; likely high permeability if dissolved.
Acidic pKa (COOH) ~3.8 – 4.2Primary Solubility Handle. Soluble at pH > 5.5 as a salt.
Basic pKa (N) < 2.0 (Predicted)The N-lone pair is conjugated/withdrawn; negligible contribution to solubility.
LogP ~1.8 – 2.5Moderate lipophilicity; amenable to co-solvents (PEG/DMSO).
Crystallinity High (Sulfone/Acid)High lattice energy may limit dissolution rate (dissolution-limited absorption).

Formulation Decision Matrix

Use the following logic to select the appropriate vehicle based on your study goals.

FormulationDecisionTree Start Study Type & Route IV_PK Intravenous (IV) PK (Absolute Bioavailability) Start->IV_PK PO_Screen Oral (PO) Screening (Routine PK/Efficacy) Start->PO_Screen High_Dose High Dose Tox/Efficacy (> 50 mg/kg) Start->High_Dose Veh_A Vehicle A: Solution 20% HP-β-CD in Saline (pH adj. to 7.4) IV_PK->Veh_A Preferred (Biocompatible) Veh_B Vehicle B: Co-solvent 5% DMSO / 40% PEG400 / 55% Water IV_PK->Veh_B Alternative (If CD fails) Solubility_Check Check Solubility at pH 7.4 PO_Screen->Solubility_Check Veh_C Vehicle C: Suspension 0.5% Methylcellulose + 0.1% Tween 80 High_Dose->Veh_C Max Loading Capacity Solubility_Check->Veh_A If Soluble (>1 mg/mL) Solubility_Check->Veh_C If Insoluble (<1 mg/mL)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dose requirements.

Detailed Experimental Protocols

Protocol A: Cyclodextrin-Based Solution (IV & PO Preferred)

Rationale: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms inclusion complexes with the lipophilic phenyl-piperidine core while the external hydrophilic shell ensures water solubility. This is the safest vehicle for IV bolus and minimizes irritation.

Reagents:

  • HP-

    
    -CD (clinical grade preferred, e.g., Kleptose® or Captisol®).
    
  • 1N NaOH (for pH adjustment).

  • Phosphate Buffered Saline (PBS) or Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 20g of HP-

    
    -CD in 80mL of sterile water to make a 20% (w/v) clear solution. Filter through a 0.22 µm filter.
    
  • Weighing: Weigh the required amount of this compound into a glass vial (Target conc: 1 – 5 mg/mL).

  • Wetting: Add the calculated volume of 20% HP-

    
    -CD solution.
    
  • Sonication: Vortex for 1 minute, then sonicate in a water bath at 37°C for 10-15 minutes. The compound will likely remain cloudy.

  • pH Adjustment (The Critical Step):

    • While stirring, slowly add 1N NaOH dropwise.

    • Monitor pH. As the pH approaches 6.0–7.0, the carboxylic acid will deprotonate (

      
      ), and the solution should clarify rapidly.
      
    • Caution: Do not exceed pH 8.5 to avoid tissue irritation upon injection.

  • Final Adjustment: Back-titrate with 0.1N HCl if pH > 8.0. Adjust final volume with remaining vehicle.

  • Sterilization: Filter sterilize (0.22 µm PVDF) before IV use.

Protocol B: Standard Suspension (PO High Dose)

Rationale: For doses >10 mg/kg, solubility limits may be exceeded. A suspension ensures accurate dosing homogeneity. Methylcellulose (MC) acts as a suspending agent, and Tween 80 wets the hydrophobic surface of the compound.

Reagents:

  • Methylcellulose (400 cP).

  • Tween 80 (Polysorbate 80).

  • Sterile Water.

Step-by-Step Procedure:

  • Vehicle Prep: Heat 50 mL of water to 80°C. Add 0.5g Methylcellulose powder slowly while stirring vigorously to disperse. Add 50 mL ice-cold water to hydrate the polymer. Add 0.1 mL Tween 80. Stir until clear. (Final: 0.5% MC / 0.1% Tween 80).

  • Micronization: If the compound has large crystals, grind it in a mortar and pestle to a fine powder.

  • Levigation: Place the weighed compound in a mortar. Add a small amount of the vehicle (approx. 10% of final volume) and triturate to form a smooth, lump-free paste.

  • Dilution: Gradually add the rest of the vehicle while stirring.

  • Homogenization: Transfer to a vial and vortex/sonicate for 20 minutes to ensure uniform dispersion.

  • Dosing: Shake the vial immediately before drawing into the syringe.

Protocol C: Co-Solvent System (Rescue Formulation)

Rationale: If Cyclodextrin fails, a PEG/DMSO mixture can solubilize the compound via dielectric constant manipulation. Composition: 5% DMSO + 40% PEG400 + 55% Saline.

Procedure:

  • Dissolve compound completely in 100% DMSO (Stock A).

  • Add PEG400 to Stock A and vortex.

  • Slowly add warm Saline (37°C) with rapid stirring to prevent precipitation at the interface.

  • Note: If precipitation occurs, this compound is not suitable for this vehicle; revert to Protocol B.

Quality Control & Stability Validation

Before administering to animals, the formulation must be validated.

HPLC Verification

Do not assume the nominal concentration is correct, especially for suspensions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Benzene ring absorption).

  • Acceptance Criteria: Measured concentration must be within ±10% of target.

Stability Stress Test

Prepare a small aliquot and let it stand at room temperature for 4 hours (typical dosing window).

  • Solution: Check for precipitation (turbidity) or pH drift.

  • Suspension: Check for caking or rapid sedimentation.

In Vivo Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Critical Notes
PO Max Vol 10 mL/kg (0.2 mL)10 mL/kg (2.0 mL)Fasted animals show better absorption for this compound class.
IV Max Vol 5 mL/kg (0.1 mL)5 mL/kg (1.0 mL)Bolus Rate: Slow push (15-30 sec) to prevent hemodynamic shock from pH/viscosity.
pH Limit 5.0 – 8.05.0 – 8.0Outside this range causes phlebitis (IV) or gastric irritation (PO).

Mechanistic Workflow Diagram

Workflow Compound Compound (Solid Powder) Weigh Weigh & Grind Compound->Weigh Micronize Solubilize Primary Solubilization (DMSO or Acid/Base) Weigh->Solubilize Wetting Dilute Dilution with Vehicle (PEG/CD/MC) Solubilize->Dilute Vortex/Sonicate QC QC Check (Visual + HPLC) Dilute->QC Sample QC->Solubilize Fail (Re-formulate) Dose Ready for Dosing QC->Dose Pass

Figure 2: Step-by-step laboratory workflow for preparing the formulation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

    • Cited for: General principles of solubility profiling and pKa effects on formul
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Cited for: Mechanism of HP- -CD inclusion complexes for lipophilic drugs.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

    • Cited for: Selection of co-solvents (PEG400/DMSO) and safety limits for in vivo vehicles.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Cited for: Strategy of using counter-ions (NaOH/Meglumine)

Analytical methods for quantifying 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical framework for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid , a critical pharmacophore often utilized in the synthesis of ROR


 modulators, GlyT1 inhibitors, and other heterocyclic drug candidates.[1] Due to its amphoteric nature (containing both a basic piperidine moiety and an acidic carboxyl group) and the presence of a polar sulfone, this compound presents unique chromatographic challenges, including peak tailing and pH-dependent solubility.[1]

This guide provides two distinct protocols:

  • High-Performance Liquid Chromatography (HPLC-UV): Optimized for raw material assay, purity profiling, and reaction monitoring (limit of quantitation ~0.1%).[1]

  • LC-MS/MS: Designed for trace analysis, genotoxic impurity screening, or biological matrix quantification (limit of quantitation < 1 ng/mL).[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design.[1]

PropertyValue (Predicted/Analogous)Analytical Implication
Molecular Weight ~283.34 g/mol Suitable for ESI-MS.[1]
pKa (Acid) ~3.5 (Benzoic acid)Mobile phase pH must be < 2.5 to suppress ionization OR > 5.5 to fully ionize.[1]
pKa (Base) ~8.5 (Piperidine)At neutral pH, the amine is protonated (

) and acid is ionized (

), forming a zwitterion which risks precipitation.
LogP ~1.5 - 2.0Moderately lipophilic; standard C18 retention is feasible.[1]
UV Max ~254 nm, 280 nmThe sulfone-phenyl conjugation provides a strong chromophore.[1]

Strategic Decision: We utilize an Acidic Mobile Phase (pH 2.0 - 2.5) using Formic Acid or TFA.[1]

  • Why? At pH 2.0, the carboxylic acid is protonated (neutral, COOH) and the piperidine is protonated (cationic, NH

    
    ).[1] This prevents zwitterionic precipitation and ensures the molecule behaves as a simple cation, interacting with the C18 phase via the hydrophobic phenyl-piperidine core while the charge improves peak shape by reducing hydrophobic collapse.[1]
    

Protocol 1: HPLC-UV for Purity and Assay

Objective: Quantify the main peak and separate likely synthetic impurities (e.g., 3-fluoro-4-methylsulfonylbenzoic acid precursor).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m (or equivalent).[1]
    • Rationale: The "Plus" or "Base Deactivated" silica is essential to prevent secondary interactions with the charged piperidine nitrogen.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Note: TFA acts as an ion-pairing agent, sharpening the peak of the cationic amine.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).[1]

  • Injection Volume: 5 - 10

    
    L.[1]
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation (Raw Material)
  • Weighing: Accurately weigh 10.0 mg of the substance.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% Acetonitrile; the zwitterionic nature might cause slow dissolution.[1] The water helps solubilize the ionic centers.[1]

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter.
    

Protocol 2: LC-MS/MS for Trace Analysis[1]

Objective: High-sensitivity detection for cleaning validation or pharmacokinetic (PK) studies.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

    • Rationale: The piperidine nitrogen readily accepts a proton (

      
      ).[1]
      
  • Analyzer: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Precursor Ion:

    
     284.1 (
    
    
    
    ).[1]

MRM Transitions Table:

Precursor (

)
Product (

)
Dwell (ms)CE (eV)Attribution
284.184.1 5035Piperidine ring fragment (Quantifier)
284.1204.0 5025Loss of SO

CH

(Qualifier)
284.1166.0 5040Aromatic core fragment
LC Conditions (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18,

    
     mm, 1.7 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (TFA suppresses MS signal; avoid TFA here).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% to 95% B in 3 minutes).

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method selection and impurity fate mapping.

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Purity / Assay / QC Goal->Purity High Conc. Trace Trace / Bioanalysis / Genotox Goal->Trace Low Conc. HPLC Protocol 1: HPLC-UV (TFA/ACN Gradient) Purity->HPLC LCMS Protocol 2: LC-MS/MS (Formic Acid/ESI+) Trace->LCMS Impurity1 Impurity A: Precursor (3-Fluoro-4-methylsulfonyl...) HPLC->Impurity1 Separates Impurity2 Impurity B: Hydrolysis (Des-methylsulfonyl?) HPLC->Impurity2 Separates Detection Detection: UV 254nm Strong Sulfone Abs. HPLC->Detection MRM Detection: MRM 284.1 -> 84.1 Piperidine Fragment LCMS->MRM

Caption: Decision tree for selecting the appropriate analytical protocol based on sensitivity requirements and impurity profiling needs.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met during method transfer:

  • System Suitability (SST):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .[1] If
      
      
      , increase buffer strength or column temperature (up to 45°C).[1]
    • Precision: %RSD of 6 replicate injections must be

      
       for Assay.
      
  • Linearity:

    • Range: 80% to 120% of target concentration.

    • 
       must be 
      
      
      
      .[1]
  • Specificity (Stress Testing):

    • Perform acid/base degradation (0.1 N HCl/NaOH, 60°C, 1 hr). The method is valid only if the main peak is spectrally pure (Peak Purity Index > 990).[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction of piperidine nitrogen with residual silanols.[1]Switch to a "Charged Surface Hybrid" (CSH) column or add 5mM Ammonium Formate to MP A.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (low % organic).[1]
Carryover Piperidine sticking to injector needle.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text for HPLC method development logic).

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1][3] Link

  • PubChem Compound Summary. (2024). 4-(Methylsulfonyl)benzoic acid (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]

  • Rived, F., et al. (1998).[1][4] "Dissociation constants of neutral and charged acids in methyl alcohol." Analytica Chimica Acta, 374(2), 309-324.[1][4] (Reference for pKa behavior of benzoic acid/sulfone derivatives).

Sources

Application Note: Co-Crystallization Protocols for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for the co-crystallization of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid (referred to herein as 4-MSPB ). This Active Pharmaceutical Ingredient (API) intermediate presents specific solid-state challenges due to its "push-pull" electronic structure: an electron-withdrawing methylsulfonyl group at position 4 and a bulky, electron-donating piperidinyl group at position 3.[1]

These functional groups often lead to poor aqueous solubility (BCS Class II/IV behavior) and a propensity for forming solvates due to inefficient packing caused by the steric bulk of the piperidine ring. This guide provides a validated workflow to engineer stable co-crystals, utilizing Liquid-Assisted Grinding (LAG) for screening and Reaction Crystallization (RC) for scale-up.[1]

Pre-Formulation Assessment & Synthon Strategy[1]

Before initiating wet chemistry, a structural analysis determines the probability of co-crystal vs. salt formation.

Structural Analysis & pKa Δ Rule

4-MSPB is amphiphilic.[1] The carboxylic acid is the primary hydrogen bond donor (HBD), while the sulfonyl oxygens and the piperidine nitrogen act as acceptors (HBA).

  • Acidic Moiety (COOH): pKa ≈ 3.5 – 4.0 (influenced by the electron-withdrawing sulfonyl group).[1]

  • Basic Moiety (Piperidine N): pKa ≈ 9.0 – 10.0 (typically, though steric hindrance at pos 3 may suppress protonation).[1]

The ΔpKa Rule:


[1]
  • If

    
    : Salt formation is expected.[1]
    
  • If

    
    : Co-crystal formation is expected.[1]
    
  • If

    
    : The "Grey Zone" – continuum of salt/co-crystal hybrids exists.
    
Synthon Engineering Strategy

To improve solubility, we must disrupt the stable Carboxylic Acid Homodimer (Synthon A) and replace it with a more soluble Heterosynthon (Synthon B) .

Target Synthons:

  • Acid-Amide Heterosynthon: Utilizing the COOH of 4-MSPB and the amide of co-formers like Nicotinamide.[1]

  • Acid-Pyridine Heterosynthon: Utilizing the COOH of 4-MSPB and the aromatic nitrogen of Isonicotinamide.[1]

Co-former Selection Matrix

Based on the structural analysis, the following co-formers are prioritized:

Co-formerFunctional GroupTarget SynthonRationale
Nicotinamide Amide / Pyridine

Acid-Amide
GRAS status; highly water-soluble hydrotrope.[1]
Isonicotinamide Amide / Pyridine

Acid-Pyridine
Structurally isomeric to Nicotinamide; promotes different packing.[1]
Urea Amide

Acid-Urea
Small molecule; fills voids created by bulky piperidine.[1]
Saccharin Imide / SulfoneWeak Acid-AcidSweetener; useful if

prevents salt formation.[1]

Experimental Protocols

Protocol A: Screening via Liquid-Assisted Grinding (LAG)

Objective: Rapidly screen for co-crystal formation using minimal solvent (Green Chemistry).[1]

Reagents:

  • 4-MSPB (100 mg, 0.35 mmol)[1]

  • Co-former (Stoichiometric equivalent, 1:1 molar ratio)

  • Solvent: Methanol or Ethanol (trace amount)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of 4-MSPB and the equimolar amount of the selected co-former (e.g., ~43 mg for Nicotinamide) into a stainless steel grinding jar (10 mL volume).

  • Ball Addition: Add two stainless steel grinding balls (7 mm diameter).

  • Solvent Drop: Add 10–15

    
    L of Methanol using a micropipette. Note: The solvent acts as a catalyst to increase molecular mobility.
    
  • Grinding: Process in a vibratory ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes .

  • Recovery: Scrape the resulting powder into a vial.

  • Analysis: Analyze immediately via PXRD (see Section 4).

Protocol B: Scale-Up via Reaction Crystallization (Slurry Method)

Objective: Produce pure, highly crystalline material for solubility testing.

Reagents:

  • 4-MSPB (1.0 g)[1]

  • Co-former (1.1 equivalents – slight excess drives equilibrium)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Saturation: Create a saturated solution of the Co-former in 10 mL of EtOAc at room temperature.

  • Addition: Add solid 4-MSPB to the saturated co-former solution.

  • Slurrying: Stir the suspension at 300 RPM for 24 hours at 25°C.

    • Mechanism:[2][3] This exploits the solubility difference.[1][4] The solution is undersaturated with respect to the co-crystal (which is less soluble and more stable), driving the conversion of the solid API into the co-crystal phase.

  • Filtration: Filter the solid under vacuum.

  • Drying: Dry at 40°C under vacuum for 12 hours to remove residual solvent.

Characterization & Validation

Trustworthiness in solid-state chemistry relies on multi-modal evidence. A single technique is insufficient.

Powder X-Ray Diffraction (PXRD)

This is the "fingerprint" method.[1]

  • Pass Criteria: The resulting pattern must contain new peaks distinct from both 4-MSPB and the co-former.

  • Fail Criteria: The pattern is a simple superposition of the two starting materials (Physical Mixture).

Differential Scanning Calorimetry (DSC)
  • Observation: Look for a distinct melting endotherm (

    
    ).[1]
    
  • Typical Result: Co-crystals often melt between the melting points of the API and the co-former.

    • Example: If 4-MSPB melts at 210°C and Nicotinamide at 128°C, a single sharp peak at 165°C indicates a pure co-crystal phase.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of co-former selection and the experimental execution.

Diagram 1: Co-former Selection Logic

CoformerSelection Start 4-MSPB Structure Analysis Check_pKa Check ΔpKa (Base - Acid) Start->Check_pKa Salt Salt Formation Likely (ΔpKa > 3) Check_pKa->Salt High Basic CF Cocrystal Co-crystal Likely (ΔpKa < 0) Check_pKa->Cocrystal Neutral CF GreyZone Salt/Co-crystal Continuum (0 < ΔpKa < 3) Check_pKa->GreyZone Weak Base CF Select_CF Select Co-former Cocrystal->Select_CF GreyZone->Select_CF Synthon_A Acid-Amide (Nicotinamide) Select_CF->Synthon_A Synthon_B Acid-Pyridine (Isonicotinamide) Select_CF->Synthon_B Synthon_C Void Filling (Urea) Select_CF->Synthon_C

Caption: Decision matrix for selecting co-formers based on pKa differences and supramolecular synthon targets.

Diagram 2: Experimental Workflow (Screening to Scale-up)

Workflow Input Raw 4-MSPB + Co-former LAG Liquid Assisted Grinding (20 min, MeOH) Input->LAG PXRD PXRD Analysis (New Peaks?) LAG->PXRD Success Hit Identified PXRD->Success Yes Fail Physical Mixture PXRD->Fail No ScaleUp Reaction Crystallization (Slurry in EtOAc) Success->ScaleUp Final Solubility & Stability Testing ScaleUp->Final

Caption: Step-by-step workflow from initial LAG screening to scale-up via reaction crystallization.

References

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link

  • Thakuria, R., et al. (2013).[1] "Pharmaceutical cocrystals and poorly soluble drugs."[1][5] International Journal of Pharmaceutics, 453(1), 101-125. Link

  • Friščić, T., et al. (2009).[1] "Screening for pharmaceutical cocrystals using the solvent-drop grinding method." Crystal Growth & Design, 9(3), 1621-1637.[1] Link

  • Vishweshwar, P., et al. (2006).[1] "Pharmaceutical Co-crystals."[1] Journal of Pharmaceutical Sciences, 95(3), 499-516. Link

  • Childs, S. L., et al. (2007).[1] "The salt-cocrystal continuum: the influence of crystal structure on ionization state."[1] Molecular Pharmaceutics, 4(3), 323-338.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-MSPB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid because it falls into the "Brick Dust" category of pharmaceutical intermediates.[1][2][3] Its physicochemical profile presents a dual challenge:

  • High Crystal Lattice Energy: The sulfonyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) creates strong intermolecular dipole-dipole interactions, leading to a high melting point and resistance to dissolution.[2]
    
  • Lipophilic/Electronic Conflict: The piperidine ring adds significant lipophilicity, while the carboxylic acid is likely the only ionizable handle at physiological pH.[2]

This guide provides a validated troubleshooting pathway to solubilize this compound for in vitro assays and formulation, moving beyond simple "add DMSO" approaches which often lead to precipitation upon aqueous dilution.[2]

Part 1: Diagnostic Hub

Before attempting a protocol, identify your specific failure mode using the decision matrix below.

Solubility Decision Tree (Workflow)

Solubility_Decision_Tree Start Start: Dissolution Failure Check_pH Is the target pH < 6.0? Start->Check_pH Route_Acid Route A: Acidic Media (Risk: Precipitation) Check_pH->Route_Acid Yes Route_Base Route B: Basic Media (Salt Formation) Check_pH->Route_Base No (pH > 7) Check_Conc Is Target Conc > 10 mM? Sol_DMSO Use 100% DMSO Stock Check_Conc->Sol_DMSO No (<10mM) Sol_Cosolvent Req. Cosolvent System (PEG400/Water) Check_Conc->Sol_Cosolvent Yes (>10mM) Route_Acid->Check_Conc Sol_Salt In Situ Salt Formation (NaOH/Meglumine) Route_Base->Sol_Salt

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental pH and concentration requirements.

Part 2: Physicochemical Analysis & Causality[2]

To solve the issue, we must understand the molecule's behavior in solution.

FeatureChemical EffectSolubility Impact
Benzoic Acid Core pKa ~3.5 - 4.0Primary Solubilizing Handle. Soluble only when ionized (pH > pKa + 2).[1][2][3]
Piperidin-1-yl Lipophilic RingIncreases LogP (hydrophobicity).[1][2][3] Reduces water solubility of the neutral species.[1][2]
Methylsulfonyl Electron WithdrawingLowers the pKa of the benzoic acid.[3] Increases crystal stability (high melting point).[1][2]
Ortho-Substitution Steric ClashThe piperidine and sulfone are ortho to each other.[1][2][3] This twisting might prevent planar stacking, but the sulfone dipole dominates.[2]

The Trap: The nitrogen in the piperidine ring is attached to the aromatic ring (aniline-like).[1][2] Due to the strong electron-withdrawing nature of the ortho-sulfonyl group and the para-carboxyl group, this nitrogen is extremely weakly basic .[1][2] It will not protonate easily to form a soluble cation at physiological pH.[1][2] Therefore, acidifying the solution will cause precipitation.

Part 3: Validated Protocols

Protocol A: In Situ Salt Formation (Recommended)

Best for: Aqueous buffers, cell culture media, and animal dosing (pH > 7).[2] Mechanism: Converts the insoluble acid into a highly soluble Sodium or Meglumine salt.[1][2]

Materials:

  • Compound (Solid)[1][2][3][4][5][6][7]

  • 0.1 M NaOH or 0.1 M Meglumine (N-methyl-D-glucamine)[1][2][3]

  • PBS (Phosphate Buffered Saline)[1][2][3]

Step-by-Step:

  • Calculate Stoichiometry: You need exactly 1.05 equivalents of base relative to the compound.[1][2]

    • Example: For 10 mg of compound (MW ~283.3 g/mol ), you have 35.3 µmol.[2]

    • Base needed: 37.0 µmol of NaOH.[1][2]

  • Pre-Dissolution: Add the calculated volume of 0.1 M NaOH directly to the solid powder.

    • Volume:

      
      .[2]
      
  • Agitation: Vortex or sonicate for 3-5 minutes. The solution should turn clear as the salt forms.[1][2]

  • Dilution: Dilute to the final volume with PBS or water.

    • Note: Ensure the final pH remains above 6.[1][2]5. If the buffer capacity of your medium is low, the compound may re-precipitate if the pH drops.[2]

Protocol B: The "Spring and Parachute" (Cosolvent System)

Best for: High concentration stocks where pH modification is forbidden.[2] Mechanism: Uses a water-miscible organic solvent (The Spring) and a surfactant/polymer (The Parachute) to prevent crystallization upon dilution.[1][2]

Formulation: 10% DMSO / 40% PEG400 / 50% Water

Step-by-Step:

  • Dissolve in DMSO: Prepare a 50 mM stock solution in 100% anhydrous DMSO. (The "Spring").[1][2]

  • Prepare Solvent Mix: In a separate tube, mix PEG400 and Water (40:50 ratio).[1][2]

  • Dropwise Addition: Slowly add the DMSO stock to the PEG/Water mix while vortexing rapidly.

    • Warning: Do not add Water to DMSO; add DMSO to the mixture to avoid local supersaturation.[1][2]

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high for this system.[2]

Part 4: Troubleshooting & FAQ

Q1: I added 1N HCl to dissolve it because I saw a nitrogen atom, but it stayed solid. Why? A: This is a common error.[1][2] While piperidine is basic, N-aryl piperidines (anilines) are much less basic.[1][2] The presence of the electron-withdrawing methylsulfonyl group further reduces the electron density on the nitrogen.[1][2] The molecule effectively has no basic center to protonate above pH 1.[1][2] You are trying to dissolve a neutral hydrophobic solid in acid. Switch to Protocol A (Base).

Q2: My compound crashes out when I add my DMSO stock to cell media. A: This is the "Solvent Shift" effect.[1][2] Cell media is aqueous.[1][2] When DMSO (hygroscopic) mixes with water, the solubility power drops exponentially.[2]

  • Fix: Use the In Situ Salt Protocol (Protocol A).[1][2] The ionized carboxylate is water-soluble and does not rely on DMSO.[1][2]

  • Alternative: Reduce the final concentration. If you are at 100 µM, drop to 10 µM.[2]

Q3: Can I use cyclodextrins? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is excellent for this chemotype.[1][2][3]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] Add the compound solid to this solution and stir for 24 hours. The hydrophobic phenyl-piperidine core will encapsulate inside the cyclodextrin torus, shielding it from water.[1][2]

Comparison of Solubilization Methods
MethodSolubility Limit (Est.)StabilityBiological Compatibility
Pure DMSO >100 mMHighLow (Toxic to cells >0.1%)
Sodium Salt (pH 7.4) ~10 - 50 mMMedium (pH sensitive)High
PEG400/Water ~1 - 5 mMLow (Precipitates over time)Medium
HP-β-CD ~5 - 20 mMHighHigh

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the pKa-solubility relationship for benzoic acid derivatives).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Serajuddin, A. T. (2007).[1][2][8] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] (Specifics on sodium salt formation for weak acids). Link

Sources

Technical Support Center: Synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important molecule. We will delve into the mechanistic rationale behind procedural choices, providing a robust framework for troubleshooting and process improvement.

I. Synthetic Strategy Overview

The synthesis of this compound is most efficiently approached via a multi-step sequence starting from a commercially available precursor. The key transformation is the formation of the C-N bond between the aromatic ring and the piperidine moiety. Two primary, high-efficacy methods are considered for this crucial step: a Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination.

The general synthetic pathway involves the protection of the carboxylic acid, introduction of a leaving group on the aromatic ring, the C-N bond formation, and final deprotection.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: C-N Bond Formation (Key Step) cluster_2 Phase 3: Final Product A 4-Methylsulfonyl benzoic acid B Methyl 4-methylsulfonylbenzoate (Ester Protection) A->B MeOH, H₂SO₄ (cat.) C Methyl 3-bromo-4- methylsulfonylbenzoate (Halogenation) B->C NBS, H₂SO₄ D Methyl 4-methylsulfonyl-3- (piperidin-1-yl)benzoate C->D Piperidine, Pd Catalyst, Ligand, Base E 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid (Final Product) D->E Hydrolysis (e.g., LiOH) G Start Low SₙAr Yield Check_Temp Is Reaction Temperature >100°C? Start->Check_Temp Check_Solvent Is Solvent DMF, DMSO, or NMP? Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase temperature to 100-120°C Check_Temp->Increase_Temp No Check_Base Is a non-nucleophilic base (e.g., K₂CO₃) present? Check_Solvent->Check_Base Yes Change_Solvent Action: Switch to a polar aprotic solvent Check_Solvent->Change_Solvent No Add_Base Action: Add 2.0 eq. of K₂CO₃ or Cs₂CO₃ Check_Base->Add_Base No Success Yield Improved Check_Base->Success Yes Increase_Temp->Success Change_Solvent->Success Add_Base->Success

Caption: Troubleshooting workflow for a low-yielding SNAr reaction.

Scenario B: Buchwald-Hartwig Amination

This Pd-catalyzed cross-coupling is often more versatile than SNAr but requires careful optimization of the catalyst system. [1][2]The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. [3]

  • Causality & Solution 1: Inactive Catalyst or Inappropriate Ligand. The choice of phosphine ligand is critical. The ligand must be bulky and electron-rich to promote the rate-limiting reductive elimination step and stabilize the Pd(0) species.

    • Recommendation: Screen a panel of modern biarylphosphine ligands. For this type of transformation, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. Use a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. [4][5]* Causality & Solution 2: Incorrect Base. The base's role is to form the palladium amide complex. Its strength and solubility are crucial.

    • Recommendation: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is often the base of choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. [5]* Causality & Solution 3: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxidation, which leads to catalyst deactivation.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly by sparging with an inert gas or through freeze-pump-thaw cycles.

Question: My reaction is producing a significant amount of a de-brominated side product (Methyl 4-methylsulfonylbenzoate). How can I prevent this?

Answer: This side reaction, known as hydrodehalogenation, is a known competitive pathway in Buchwald-Hartwig aminations. It occurs when the aryl halide is reduced instead of coupled.

  • Causality: This is often promoted by excess base, certain ligands, or the presence of water which can act as a proton source.

  • Solution 1: Optimize Base Stoichiometry. Use the minimum amount of base required for the reaction to proceed efficiently, typically 1.2-1.5 equivalents.

  • Solution 2: Ligand Selection. Some ligands are more prone to promoting hydrodehalogenation. Experiment with different ligands; for instance, if you are using a very electron-rich ligand, try one that is slightly less so.

  • Solution 3: Ensure Anhydrous Conditions. Use anhydrous solvents and reagents to minimize the presence of proton sources that can facilitate the undesired reduction pathway.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group? A1: Yes, it is highly advisable. The free carboxylic acid can interfere with the C-N coupling step. Under the basic conditions of both SNAr and especially Buchwald-Hartwig reactions, the acid will be deprotonated to a carboxylate. This can chelate to the palladium catalyst, inhibiting its activity, or act as a competing nucleophile in some cases. Converting it to a simple methyl or ethyl ester is a standard and effective protecting strategy. [6] Q2: Which method is superior for this synthesis: SNAr or Buchwald-Hartwig? A2: Both are viable.

  • SNAr: This is the more "classical" and economical choice. It avoids expensive and sensitive palladium catalysts and ligands. Given the strong activation provided by the para-sulfonyl group, this method should be effective, though it may require high temperatures.

  • Buchwald-Hartwig Amination: This method is generally more reliable, proceeds under milder conditions (lower temperatures), and has a broader substrate scope. [1][3]If SNAr fails or gives low yields, Buchwald-Hartwig is the preferred modern alternative.

Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting aryl bromide and the more polar amine product (e.g., 30-50% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect any side products.

Q4: What are the primary safety concerns? A4:

  • Reagents: Handle strong bases like NaOt-Bu and LHMDS in a glovebox or under a robust inert atmosphere as they are pyrophoric and moisture-sensitive.

  • Solvents: High-boiling aprotic polar solvents (DMF, DMSO) have specific health risks; handle them in a well-ventilated fume hood and consult their SDS.

  • Catalysts: Palladium catalysts and phosphine ligands should be handled with care, as they can be toxic and are air-sensitive.

IV. Data & Protocols

Optimized Conditions for Buchwald-Hartwig Amination

The following table summarizes a ligand screening experiment to optimize the key C-N coupling step.

EntryPd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Toluene1001245
2Pd(OAc)₂BINAPNaOt-BuToluene1001268
3Pd₂(dba)₃RuPhosNaOt-Bu1,4-Dioxane90889
4 Pd₂(dba)₃ XPhos NaOt-Bu 1,4-Dioxane 90 8 94
Detailed Experimental Protocol (Optimized Route)

Step 1: Esterification of 4-Methylsulfonylbenzoic acid To a solution of 4-Methylsulfonylbenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux for 6 hours. Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated NaHCO₃ solution. Dry the organic layer over MgSO₄ and concentrate to yield Methyl 4-methylsulfonylbenzoate.

Step 2: Bromination To a solution of Methyl 4-methylsulfonylbenzoate (1.0 eq) in concentrated sulfuric acid (3 mL/mmol) at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully pour the mixture onto ice and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield Methyl 3-bromo-4-methylsulfonylbenzoate.

Step 3: Buchwald-Hartwig Amination In a glovebox, add Methyl 3-bromo-4-methylsulfonylbenzoate (1.0 eq), XPhos (0.03 eq), and Pd₂(dba)₃ (0.015 eq) to an oven-dried flask. Add anhydrous 1,4-dioxane (5 mL/mmol). Add piperidine (1.5 eq) followed by Sodium tert-butoxide (1.4 eq). Seal the flask, remove from the glovebox, and heat at 90 °C for 8 hours. Cool to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate and purify by column chromatography to yield Methyl 4-methylsulfonyl-3-(piperidin-1-yl)benzoate.

Step 4: Saponification (Hydrolysis) Dissolve the ester from the previous step (1.0 eq) in a 3:1 mixture of THF and water (4 mL/mmol). Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4 hours. Acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield the final product, this compound. [10]

V. References

  • PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available from: [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from:

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Available from:

  • Molecules. Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Available from: [Link]

  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Available from:

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Available from:

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Taylor & Francis Online. Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Angewandte Chemie International Edition. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PubMed Central. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • ACS Publications. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

Sources

Cell permeability issues with 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cell Permeability & Bioavailability

Document ID: TS-PERM-4MSzb Status: Active Last Updated: 2026-02-02

Executive Summary: The "Permeability Gap"

Issue Description: Users frequently report a discrepancy between biochemical potency and cellular activity for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid . While the compound often exhibits nanomolar affinity in cell-free enzymatic or binding assays, it frequently shows micromolar or no activity in whole-cell phenotypic screens.

Root Cause Analysis: This molecule is a Class III/IV (BCS) acidic compound .

  • Ionization: With a calculated pKa of ~3.5–3.8 (due to the electron-withdrawing methylsulfonyl group), the benzoic acid moiety is >99.9% ionized (anionic carboxylate form) at physiological pH (7.4). Charged species possess negligible passive membrane permeability.

  • Polarity: The sulfone (

    
    ) and the ionized carboxylate contribute to a high Topological Polar Surface Area (TPSA), further hindering lipid bilayer transit.
    

Immediate Action: Do not simply increase concentration (which risks off-target toxicity). You must address the physicochemical barrier using the protocols below.

Diagnostic Workflow: Is it Permeability or Stability?

Before altering your chemical strategy, confirm that permeability is the rate-limiting step versus metabolic instability or efflux.

Protocol A: The pH-Shift PAMPA Diagnostic

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 often yields false negatives for this compound. Use this modified protocol to confirm the "Ion Trap" mechanism.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: PTFE 96-well plate.[1]

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffers: PBS adjusted to pH 5.0 and pH 7.4 .

Step-by-Step Methodology:

  • Preparation: Dissolve the compound to 10 mM in DMSO. Dilute to 50 µM in both pH 5.0 and pH 7.4 buffers (Final DMSO < 1%).

  • Membrane Coating: Carefully add 5 µL of Lipid Solution to the membrane of the donor plate. Ensure uniform spreading.

  • Loading:

    • Group A: Add 150 µL of Compound in pH 5.0 buffer to Donor wells.

    • Group B: Add 150 µL of Compound in pH 7.4 buffer to Donor wells.

  • Acceptor Filling: Fill acceptor wells with 300 µL of fresh buffer matching the donor pH.

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Quantification: Analyze acceptor well concentration via LC-MS/MS.

Interpretation:

  • High Permeability at pH 5.0 / Low at pH 7.4: Confirms the Carboxylate Ionization Barrier . (Proceed to Section 3).

  • Low Permeability at both pHs: Indicates inherent lipophilicity issues (LogP is too low) or aggregation.

  • High Permeability at both pHs: The issue is likely Efflux (P-gp substrate) or Metabolic Stability , not passive diffusion.

Visualizing the Logic

DiagnosticTree Start Discrepancy: High Biochemical Potency vs. Low Cellular Activity Step1 Run pH-Shift PAMPA (pH 5.0 vs pH 7.4) Start->Step1 Result1 High Permeability @ pH 5.0 Low Permeability @ pH 7.4 Step1->Result1 Most Likely Result2 Low Permeability @ pH 5.0 Low Permeability @ pH 7.4 Step1->Result2 Result3 High Permeability @ pH 7.4 Step1->Result3 Action1 DIAGNOSIS: Ionization Barrier SOLUTION: Prodrug Strategy (Esterification) Result1->Action1 Action2 DIAGNOSIS: Polarity/Size Issue SOLUTION: Liposomal Formulation Result2->Action2 Action3 DIAGNOSIS: Efflux or Metabolism SOLUTION: Co-treat with Verapamil or Check Microsomal Stability Result3->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of low cellular potency.

Chemical Remediation: The Prodrug Strategy

If the diagnostic confirms the Ionization Barrier, the most robust solution is chemical modification to mask the carboxylic acid.

Why Prodrugs?

The this compound scaffold is ideal for ester prodrug design. By converting the acid to an ester, you create a neutral species that diffuses rapidly across the membrane. Once inside the cell, ubiquitous intracellular esterases (e.g., CES1) hydrolyze the ester, releasing the active parent acid.

Representative Data for Scaffold Analysis:

ParameterParent Acid (pH 7.[1][2]4)Methyl Ester ProdrugEthyl Ester Prodrug
Charge State Anionic (-1)Neutral (0)Neutral (0)
LogD (pH 7.4) -1.5 (Hydrophilic)1.8 (Lipophilic)2.3 (Lipophilic)
P_app (10^-6 cm/s) < 0.5 (Poor)> 15.0 (High)> 20.0 (High)
Cellular IC50 > 10 µM50 nM35 nM
Synthesis Protocol: Methyl Ester Derivatization

This is a standard Fischer Esterification suitable for generating the prodrug in-house.

  • Reaction: Dissolve 100 mg of this compound in 5 mL of anhydrous Methanol (MeOH).

  • Catalyst: Add 2-3 drops of concentrated Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid spot (baseline) should disappear; a new less polar spot will appear.

  • Workup: Evaporate MeOH. Redissolve residue in Ethyl Acetate. Wash with saturated

    
     (to remove acid catalyst and unreacted parent). Dry over 
    
    
    
    .
  • Validation: Confirm structure via 1H-NMR (Look for methyl singlet ~3.9 ppm).

Formulation & Assay Troubleshooting

If chemical modification is impossible (e.g., you are screening a library and cannot synthesize analogs), use these formulation tweaks.

A. The pH Adjustment Method (In Vitro Only)

For short-term assays (e.g., < 2 hours), you can temporarily lower the extracellular pH to protonate a fraction of the compound.

  • Technique: Adjust cell culture media to pH 6.5 using HEPES/MES buffer.

  • Mechanism: At pH 6.5, the fraction of neutral species increases by ~10-fold compared to pH 7.4, significantly boosting passive diffusion.

  • Warning: Ensure your cell line tolerates acidic stress. Control wells must be treated with pH 6.5 media + vehicle.

B. DMSO "Shock" Loading
  • Technique: Prepare the stock in 100% DMSO. When dosing cells, minimize the intermediate dilution step. Add the DMSO stock directly to the media in the well to achieve 0.5% - 1.0% final DMSO concentration (if tolerated).

  • Rationale: Transient local high concentrations of solvent can permeabilize the membrane slightly and prevent the compound from crashing out before interacting with the membrane.

Frequently Asked Questions (FAQ)

Q: Can I use Caco-2 assays instead of PAMPA? A: Yes, but Caco-2 is more expensive and complex. For this specific molecule, Caco-2 is actually better if you suspect active transport (efflux). However, for pure permeability issues, PAMPA is faster and isolates the passive diffusion variable.

Q: Why does the methylsulfonyl group make permeability worse? A: The sulfone group (


) is a strong hydrogen bond acceptor and highly polar. Combined with the ionized carboxylate, it creates a "water shell" around the molecule, making it energetically unfavorable to shed that water and enter the lipid membrane.

Q: My ester prodrug is unstable in media. What do I do? A: If the methyl ester hydrolyzes outside the cell (in the media) due to serum esterases (Fetal Bovine Serum - FBS), it will revert to the impermeable acid before entering.

  • Fix: Use heat-inactivated FBS or switch to serum-free media for the first 4 hours of dosing. Alternatively, synthesize a more sterically hindered ester (e.g., Isopropyl or tert-Butyl ester) to slow extracellular hydrolysis.

Visualizing the Prodrug Mechanism

ProdrugMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Acid_Out Parent Acid (Ionized, COO-) Cannot Enter Membrane Passive Diffusion Acid_Out->Membrane Blocked Prodrug_Out Ester Prodrug (Neutral) Permeable Prodrug_Out->Membrane Prodrug_In Ester Prodrug Membrane->Prodrug_In Enzyme Carboxylesterase (Hydrolysis) Prodrug_In->Enzyme Acid_In Active Acid (Re-Ionized) Trapped & Active Enzyme->Acid_In Target Biological Target Acid_In->Target Binding

Figure 2: Mechanism of action for Ester Prodrugs. The neutral ester bypasses the membrane barrier and is converted to the active species inside the cell.

References

  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development.[3] Nature Reviews Drug Discovery, 17, 559–587.[3] Link

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for PAMPA methodologies).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. A significant challenge in this endeavor is the characterization and mitigation of off-target effects, which can lead to misinterpretation of experimental results and unforeseen toxicities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically minimize and understand the off-target effects of research compounds. While we will use the specific example of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid , a compound with limited publicly available pharmacological data, the principles and protocols outlined herein are broadly applicable to a wide range of small molecules. Our focus is on fostering scientific integrity through a deep understanding of experimental causality and the implementation of robust, self-validating workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when working with a new small molecule like this compound?

The foundational step is to establish the basic physicochemical properties of the compound, as these can significantly impact its behavior in biological assays. This includes confirming its identity and purity (e.g., via LC-MS and NMR), assessing its solubility in your experimental media, and evaluating its stability under your assay conditions. Poor solubility is a frequent cause of artifactual results in cell-based assays.

Q2: How do I determine an appropriate working concentration for my experiments?

A systematic approach is crucial. Begin by performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for the anticipated on-target effect. Concurrently, a cytotoxicity assay should be run to establish the concentration at which the compound induces cell death. Ideally, there should be a significant window between the EC50 for the desired activity and the concentration that causes cytotoxicity. All subsequent experiments should be conducted at concentrations well below the cytotoxic threshold.

Q3: What are the essential controls to include in my experiments to account for potential off-target effects?

At a minimum, every experiment should include:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the compound (typically DMSO).

  • Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is performing as expected.

  • Negative Control: A structurally similar but biologically inactive analog of your test compound, if available. This can help to distinguish between effects caused by the specific chemical scaffold and those due to the intended pharmacophore.

Q4: If I observe an interesting phenotype, how can I be more confident it's not an off-target effect?

Confidence in your results is built through orthogonal approaches. This involves validating your findings using a different experimental modality. For example, if your small molecule inhibitor produces a certain phenotype, you should aim to replicate that phenotype by genetically knocking down the putative target using siRNA or CRISPR/Cas9. A successful recapitulation of the phenotype provides strong evidence for on-target activity.

Troubleshooting Guides: Addressing Common Experimental Challenges

Issue 1: High variability and poor reproducibility in experimental results.

Possible Cause: This is often linked to issues with compound handling and assay setup. Compound precipitation, degradation, or inconsistent cell culture conditions can all contribute to variability.

Troubleshooting Steps:

  • Rigorous Solubility Assessment:

    • Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Perform serial dilutions in your final assay buffer or cell culture medium. After a brief incubation, visually inspect for precipitation. For a more quantitative measure, centrifuge the dilutions and measure the concentration of the compound in the supernatant by UV-Vis spectroscopy or LC-MS.

    • Rationale: Undissolved compound can lead to inconsistent local concentrations and can physically interfere with assay components, leading to highly variable results.

  • Standardized Cell Culture Practices:

    • Protocol: Ensure that cells are used within a consistent and documented passage number range. Seed cells at a uniform density and allow for a consistent attachment time before treatment.

    • Rationale: Cell lines can undergo phenotypic drift with extensive passaging. Standardizing these parameters is critical for reproducible results.

  • Workflow for Consistent Compound Treatment:

Issue 2: The observed biological effect does not correlate with the expected mechanism of action of the putative target.

Possible Cause: This is a strong indicator of a dominant off-target effect. The compound may be interacting with one or more unintended proteins, or it may be causing a general cellular stress response.

Troubleshooting Steps:

  • Secondary Pharmacology Profiling (Off-Target Screening):

    • Protocol: If resources permit, screen your compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels). Several commercial services offer such profiling.

    • Rationale: This can provide a broader view of the compound's biological activity and may reveal unexpected interactions that could explain the observed phenotype.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: CETSA can be used to verify direct binding of the compound to its intended target within the complex environment of the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

    • Rationale: A positive result in a CETSA experiment provides strong evidence of target engagement in a physiologically relevant context.

    Table 1: Example Data from a Tiered Off-Target Investigation

TierExperimentPurposeExample Result for a "Clean" Compound
1 Primary Assay Confirm on-target activityEC50 = 50 nM
1 Cytotoxicity Assay Determine toxic concentrationCC50 > 50 µM
2 Orthogonal Validation (siRNA) Confirm phenotype is target-relatedPhenotype recapitulated
3 Secondary Profiling Identify common off-target hitsNo significant hits at 1 µM
  • Investigating Cellular Stress Responses:

    • Protocol: Use assays to measure common cellular stress markers, such as reactive oxygen species (ROS) production or the activation of stress-activated protein kinases (e.g., p38, JNK).

    • Rationale: Some compounds can induce a general stress response that is independent of their intended target. It is important to rule this out as the cause of the observed phenotype.

    Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

  • The Importance of Verifying Compound Identity and Purity in Biological Research. National Center for Biotechnology Information.[Link]

  • Best practices for the use of small-molecule inhibitors in biology. Nature Chemical Biology.[Link]

  • The cellular thermal shift assay for drug discovery. Nature Reviews Drug Discovery.[Link]

  • Orthogonal methods for target validation. National Center for Biotechnology Information.[Link]

  • Assay Guidance Manual. National Center for Biotechnology Information.[Link]

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid showing cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Executive Summary

You are observing unexpected cytotoxicity in control cells treated with This compound .[1][2][3][4] This small molecule contains three distinct functional motifs: a benzoic acid (acidic), a methylsulfonyl group (polar electron-withdrawing), and a piperidinyl ring (lipophilic/basic).[1][2][3][4][5]

When a "control" compound or a treatment on "control" cells (e.g., target-negative cells) causes cell death, the cause is rarely specific target engagement.[2][3][4][5] It is usually physicochemical artifacts or off-target polypharmacology .[1][2][3][4][5]

This guide provides a diagnostic workflow to isolate the root cause: Solubility (Precipitation) , pH-Induced Stress , or Assay Interference .[2][3][4][5]

Phase 1: Diagnostic Workflow

Use the following logic tree to determine the next experimental step.

TroubleshootingFlow Start Observation: Cytotoxicity in Control Cells CheckMicroscopy Step 1: Microscopy Check (100x/400x) Start->CheckMicroscopy Crystals Are crystals/precipitate visible? CheckMicroscopy->Crystals SolubilityIssue CAUSE: Solubility Artifact (Physical Lysis) Crystals->SolubilityIssue Yes CheckPH Step 2: Check Media pH Crystals->CheckPH No PHShift Is Media Yellow/Orange? CheckPH->PHShift AcidTox CAUSE: Acidic Stress (Benzoic Acid Moiety) PHShift->AcidTox Yes (pH < 7.0) CheckAssay Step 3: Cell-Free Assay Control PHShift->CheckAssay No (pH 7.4) SignalLoss Is signal reduced without cells? CheckAssay->SignalLoss Interference CAUSE: Assay Interference (Quenching/Reduction) SignalLoss->Interference Yes OffTarget CAUSE: Off-Target Toxicity (Scaffold Effect) SignalLoss->OffTarget No

Figure 1: Diagnostic logic flow for identifying the source of artifactual cytotoxicity.

Phase 2: Physicochemical Troubleshooting
Issue A: Compound Precipitation (The "Crystal Effect")

The Mechanism: The 4-methylsulfonyl and benzoic acid groups create a molecule with complex solubility.[1][3][4][5] At high concentrations (often >10 µM) or in aqueous buffers (PBS/Media), the compound may crash out of solution.[2][3][4][5] Micro-crystals settle on the cell monolayer, causing physical stress and membrane rupture, which reads as "cytotoxicity" in viability assays.[2][3][4][5]

Validation Protocol: The "Cloudy Well" Test

  • Prepare your highest concentration (e.g., 100 µM) in cell culture media (with serum).[2][3][4][5]

  • Incubate for 4 hours at 37°C (no cells required).

  • Analysis:

    • Visual: Hold the plate against a dark background. Turbidity indicates precipitation.[1][2][3][4][5]

    • Microscopic: View under 200x phase contrast. Look for birefringent needles or amorphous aggregates.[1][2][3][4][5]

Corrective Action:

  • Limit Concentration: Do not exceed the thermodynamic solubility limit (often <50 µM for this scaffold in media).

  • Solvent: Ensure DMSO concentration is constant (e.g., 0.5%) across all wells.

Issue B: pH-Induced Cytotoxicity

The Mechanism: This compound is a benzoic acid derivative .[1][2][3][4] If you are adding it to media with weak buffering capacity (e.g., air-buffered L-15 or low-bicarbonate media) at high concentrations, you may be acidifying the media.[1][2][3][4][5] A pH drop from 7.4 to 6.5 is sufficient to induce apoptosis in sensitive lines.[1][2][3][4][5]

Data Comparison: pH Impact

Concentration (µM) Theoretical pH Shift (Unbuffered) Observed Cytotoxicity (Artifact)
1 µM Negligible None
10 µM -0.1 pH units Low

| 100 µM | -0.5 to -0.8 pH units | High (Acidosis) |[1][2][3][4][5]

Corrective Action:

  • Buffer: Supplement media with 10-25 mM HEPES to counteract the acidic moiety.

  • Neutralization: Pre-neutralize the stock solution with equimolar NaOH if solubility permits.[1][3][4][5]

Phase 3: Assay Interference (False Positives)

If cells look healthy under the microscope but the assay says they are "dead," the compound is interfering with the detection chemistry.[2][3][4][5]

1. MTT/MTS Assays (Tetrazolium Reduction)

  • Risk: Benzoic acid derivatives rarely reduce MTT directly, but the piperidinyl group can occasionally facilitate redox cycling depending on the oxidative state of the cell.[2][3][4][5]

  • Test: Mix Compound + MTT reagent (no cells). Incubate. If it turns purple, the compound is chemically reducing the dye.[2][3][4][5]

2. ATP Assays (CellTiter-Glo)

  • Risk: High concentrations of sulfonyl-containing compounds can quench the luciferase signal, making it look like ATP levels (and viability) have dropped.[2][3][4][5]

  • Test: Add ATP standard + Compound + Reagent. If RLU is lower than ATP + Vehicle, you have quenching.[2][3][4][5]

Phase 4: Off-Target Biology (Scaffold Toxicity)

If the compound is soluble, the pH is neutral, and the assay is valid, the cytotoxicity is real but off-target .[2][4][5]

Structure-Activity Relationship (SAR) Insight: The This compound scaffold is amphiphilic.[1][2][3][4]

  • Lipophilicity: The piperidine ring increases membrane permeability.[1][2][3][4][5]

  • Reactivity: While relatively stable, sulfonyl-benzoic acids can inhibit general housekeeping enzymes (e.g., dehydrogenases) at high micromolar concentrations.[1][2][3][4][5]

Recommended Control Experiment: Run a Counter-Screen using a robust cell line (e.g., HEK293 or CHO) alongside your specific model.[1][2][3][4][5]

  • If IC50 is identical in Target-Positive and Control cells, the killing is non-specific .[1][2][3][4][5]

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to solve the solubility issue? A: Yes, but with limits. Dissolve the stock in 100% DMSO. When spiking into media, ensure the final DMSO concentration is <0.5% (v/v).[2][3][4][5] Higher DMSO levels permeabilize membranes and exacerbate the toxicity of the benzoic acid derivative.[1][3][4][5]

Q2: Why does the toxicity disappear when I wash the cells? A: This confirms Assay Interference or Reversible Metabolic Inhibition .[1][3][4][5] If the cells were truly dead (apoptosis), washing wouldn't restore the signal.[2][3][4][5] If washing restores viability (or signal), the compound was likely quenching the assay reagent or temporarily stunning metabolic flux.[2][3][4][5]

Q3: Is the piperidine group toxic? A: Piperidine itself is a base and a solvent, toxic at high levels.[1][3][4][5] On this scaffold, it acts as a lipophilic handle.[2][3][4][5] It facilitates the entry of the acidic benzoic acid moiety into the cell.[2][3][4][5][6] This "Trojan Horse" effect can cause intracellular acidification, which is a common mechanism of non-specific toxicity for this class of molecules.[2][3][4][5]

References
  • PubChem. 4-(Methylsulfonyl)benzoic acid Compound Summary. National Center for Biotechnology Information.[1][2][3][4][5] Available at: [Link][1][2][3][4][5][7]

  • MDPI. Synthesis and Toxicity Features of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 2021.[2][3][4][5] (Demonstrates general toxicity profiles of sulfonyl-benzoic acid scaffolds). Available at: [Link][1][2][3][4][5]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Compounds.[1][2][3][4][5] (Standard guide for ruling out false positives in cytotoxicity). Available at: [Link]

Sources

Validation & Comparative

Validating Hits from a 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. The initial excitement of identifying a "hit" can quickly dissipate if not followed by a rigorous, multi-faceted validation process. This guide provides a comprehensive framework for validating hits emerging from a hypothetical screen that identified 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid as a promising scaffold. We will delve into the causality behind experimental choices, providing detailed protocols and comparative data to ensure scientific integrity at every step.

The Challenge: From Hit to High-Quality Lead

High-throughput screening campaigns often generate a large number of initial hits. However, many of these can be false positives, promiscuous inhibitors, or compounds with undesirable properties.[1][2] A robust hit validation cascade is therefore essential to triage these initial findings and focus resources on the most promising candidates.[3] This process involves a series of increasingly stringent assays designed to confirm the activity, potency, and mechanism of action of the hit compound, while also assessing its selectivity and potential liabilities.[4][5]

This guide will use the hypothetical hit, Compound A (this compound) , identified in a primary screen for inhibitors of a novel kinase, "Kinase X," implicated in an oncology pathway.

The Hit Validation Workflow: A Multi-Pronged Approach

A successful hit validation strategy employs a funnel-like approach, starting with broad and rapid assays to confirm activity and progressively moving towards more complex and resource-intensive studies to characterize the most promising compounds.

Hit_Validation_Workflow Primary_Screen Primary HTS (e.g., Biochemical Kinase Assay) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Different Detection Method) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Biophysical_Assays Biophysical Assays (e.g., SPR, DSF) Orthogonal_Assay->Biophysical_Assays Orthogonally Confirmed Hits Cell_Based_Assays Cell-Based Assays (Target Engagement & Functional) Biophysical_Assays->Cell_Based_Assays Direct Binders Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cell_Based_Assays->Selectivity_Profiling Cell-Active Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Hits

Caption: A typical hit validation workflow, progressing from primary screen confirmation to lead optimization.

Phase 1: Hit Confirmation and Triage

The initial step is to confirm that the activity observed in the primary single-point HTS is reproducible. This is typically done by re-testing the compound in the primary assay format, but over a range of concentrations to generate a dose-response curve and determine the IC50 value.[2][6]

Experimental Protocol: Dose-Response Confirmation in a Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Assay Plate Preparation: Add 5 µL of the diluted compounds to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add 10 µL of Kinase X solution (e.g., 2 nM final concentration) to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (at the Km concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™, HTRF®).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

CompoundPrimary Screen % Inhibition @ 10 µMConfirmed IC50 (µM)
Compound A 85%1.2
Control Compound92%0.8
Inactive Analog5%> 50

Phase 2: Orthogonal and Biophysical Assays for Direct Target Engagement

To eliminate false positives that interfere with the assay technology rather than the target itself, it is crucial to employ an orthogonal assay.[1][7] This assay should measure the same biological activity but use a different detection method.[6] Following orthogonal confirmation, biophysical assays are used to provide unequivocal evidence of direct binding between the compound and the target protein.[8][9][10]

Orthogonal Assay: Mobility Shift Assay (MSA)

An MSA directly measures the enzymatic conversion of a substrate to a product based on changes in their charge, offering a label-free alternative to many luminescence or fluorescence-based primary assays.

Biophysical Assay 1: Surface Plasmon Resonance (SPR)

SPR is a powerful technique to characterize the binding kinetics (kon and koff) and affinity (KD) of a compound to its target.[11][12]

Experimental Protocol: SPR Analysis
  • Chip Preparation: Covalently immobilize recombinant Kinase X onto a CM5 sensor chip.

  • Compound Injection: Inject serial dilutions of Compound A (e.g., 0.1 to 50 µM) over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor binding.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Biophysical Assay 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay
  • Reaction Mixture: In a 96-well PCR plate, mix recombinant Kinase X with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of Compound A.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence intensity, which increases as the protein unfolds and the dye binds to exposed hydrophobic regions.

  • Data Analysis: Determine the Tm for each concentration by fitting the melting curve. A significant shift in Tm (ΔTm) indicates compound binding.

CompoundOrthogonal Assay IC50 (µM)SPR KD (µM)DSF ΔTm (°C)
Compound A 1.52.1+5.2
Control Compound1.01.8+6.1
Non-binder> 50No Binding-0.2

Phase 3: Cellular Assays for Physiological Relevance

Demonstrating that a compound is active in a cellular context is a critical step in the validation process.[13][14] Cellular assays can confirm target engagement in a more physiologically relevant environment and provide evidence of functional activity.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of a compound to its target protein within living cells.

Signaling_Pathway cluster_cell Cell Compound_A Compound A Kinase_X Kinase X Compound_A->Kinase_X Inhibits Substrate Substrate Kinase_X->Substrate Phosphorylates Phospho_Substrate Phospho-Substrate Substrate->Phospho_Substrate Downstream_Effect Cellular Proliferation Phospho_Substrate->Downstream_Effect

Caption: Hypothetical signaling pathway for Kinase X, inhibited by Compound A.

Functional Cell-Based Assay: Cell Proliferation Assay

If Kinase X is involved in cell proliferation, an inhibitor should reduce the proliferation of cancer cells that are dependent on this kinase.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cancer cells known to express active Kinase X into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound A.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add a reagent that measures ATP levels (indicative of cell viability) and read the luminescence.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition).

CompoundNanoBRET™ IC50 (µM)Cell Proliferation GI50 (µM)
Compound A 2.55.1
Control Compound1.83.2
Inactive in Cells> 50> 50

Phase 4: Selectivity and Secondary Pharmacology

A good lead compound should be selective for its intended target to minimize off-target effects and potential toxicity.[15][16]

  • Selectivity Profiling: Screen Compound A against a panel of other kinases to assess its selectivity profile.

  • Secondary Pharmacology: Test the compound in a broad panel of receptors, ion channels, and enzymes to identify any potential off-target liabilities.

Conclusion

The validation of a hit from a primary screen is a systematic process of evidence gathering. By employing a carefully designed cascade of biochemical, biophysical, and cell-based assays, researchers can effectively triage initial hits, confirm their mechanism of action, and build a strong data package to support their progression into lead optimization. The hypothetical case of this compound (Compound A) illustrates how a combination of orthogonal assays, direct binding studies, and cellular functional assays provides the necessary confidence to advance a promising chemical scaffold. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the challenging field of drug discovery.

References

  • Eastfine. (2026, January 19). Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride.
  • PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • PubMed Central. (2022, July 27). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • PMC - NIH. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]

  • News-Medical. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]

  • PubMed. (2020, November 19). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. [Link]

  • PMC - NIH. A review for cell-based screening methods in drug discovery. [Link]

  • PubMed. (2017, June 28). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • PubMed. (2020, April 14). A practical guide to secondary pharmacology in drug discovery. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • NIH. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • FDA. (2023, June 13). The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. [Link]

  • Ichor Life Sciences. Biophysical Assays. [Link]

Sources

Comparative Guide: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid vs. Other GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid —a representative scaffold of the sulfonyl-benzoate class—against established GlyT1 inhibitors.

Executive Summary

This compound represents a specific chemical scaffold belonging to the sulfonyl-benzoic acid class. In the context of Glycine Transporter 1 (GlyT1) inhibition, this molecule is primarily identified as a key pharmacophore intermediate or a structural analog used in the synthesis of potent, selective inhibitors like Bitopertin (RG1678) .

Unlike first-generation inhibitors (e.g., Sarcosine) which mimic glycine, this scaffold enables the creation of non-sarcosine-based, non-competitive or mixed-type inhibitors with significantly improved Blood-Brain Barrier (BBB) penetration and selectivity over GlyT2. This guide compares the technical performance of this scaffold (and its derived amides) against standard alternatives.

Quick Comparison Matrix
FeatureThis compound (Scaffold) Sarcosine (N-Methylglycine) Bitopertin (RG1678) ALX-5407 (NFPS)
Role Synthetic Intermediate / PharmacophoreActive Reference InhibitorClinical Candidate (Phase II/III)Research Tool (Irreversible)
Mechanism Precursor to Competitive/Mixed InhibitorsCompetitive (Glycine site)Non-Competitive / MixedIrreversible / Non-Competitive
Potency (IC50) Low (as free acid)Low (mM range)High (nM range)High (nM range)
Selectivity (GlyT1/2) High Potential (in amide form)ModerateVery High (>1000x)High
BBB Penetration Poor (Polar Carboxyl group)Low to ModerateOptimizedModerate

Technical Profile: The Sulfonyl-Benzoate Scaffold

The compound This compound is characterized by three critical structural domains:

  • Benzoic Acid Core: Provides the handle for amide coupling (essential for potency).

  • Sulfonyl Group (Position 4): Acts as a hydrogen bond acceptor, crucial for anchoring the molecule in the transporter's allosteric pocket.

  • Piperidine Ring (Position 3): A lipophilic bulky group that occupies the hydrophobic sub-pocket of GlyT1, enhancing selectivity over GlyT2.

Note on Isomerism: High-affinity inhibitors often feature the sulfonyl group at position 5 and the amine at position 2 (e.g., in Bitopertin intermediates). The 3,4-substitution pattern discussed here is a specific structural variation often used in Structure-Activity Relationship (SAR) studies to fine-tune metabolic stability and binding kinetics.

Mechanism of Action & Signaling Pathway

GlyT1 inhibitors function by blocking the reuptake of glycine into glial cells and neurons, thereby increasing synaptic glycine concentrations. This potentiates NMDA receptor (NMDAR) activity, which is therapeutic for the hypoglutamatergic state observed in Schizophrenia .

Signaling Pathway Diagram

The following diagram illustrates the locus of action for the Sulfonyl-benzoate scaffold (as an inhibitor) within the glutamatergic synapse.

GlyT1_Mechanism Presynaptic Presynaptic Glutamate Release Synapse Synaptic Cleft (High Glycine Concentration) Presynaptic->Synapse Glutamate NMDAR NMDA Receptor (Post-synaptic) Presynaptic->NMDAR Glutamate (Agonist) GlyT1 GlyT1 Transporter (Astrocytes/Post-synaptic) Synapse->GlyT1 Glycine Reuptake Synapse->NMDAR Glycine (Co-agonist) Inhibitor Sulfonyl-Benzoate Inhibitor (Blocks GlyT1) Inhibitor->GlyT1 Inhibits Signaling Ca2+ Influx & LTP (Cognitive Enhancement) NMDAR->Signaling Activation

Caption: Mechanism of GlyT1 inhibition potentiating NMDA receptor signaling via increased synaptic glycine availability.[1]

Comparative Analysis: Performance vs. Alternatives

A. vs. Sarcosine (The Classical Standard)
  • Potency: Sarcosine is a weak, competitive inhibitor (IC50 ~ 100-500 µM). In contrast, amides derived from the This compound scaffold can achieve nanomolar potency (IC50 < 100 nM).

  • Kinetics: Sarcosine competes directly with glycine. Sulfonyl-benzoate derivatives often bind to an allosteric site, making their inhibition non-competitive and less susceptible to being overcome by high endogenous glycine levels.

  • Clinical Utility: Sarcosine requires gram-level dosing; Sulfonyl-benzoate derivatives are viable at milligram doses.

B. vs. Bitopertin (The Clinical Benchmark)
  • Structural Relation: Bitopertin utilizes a 5-sulfonyl-2-alkoxy substitution pattern. The 4-sulfonyl-3-piperidinyl pattern of the subject compound is a structural isomer.

  • Selectivity: Both scaffolds offer superior selectivity for GlyT1 over GlyT2 (>1000-fold) compared to Sarcosine. This is critical to avoid motor side effects associated with GlyT2 inhibition in the spinal cord.

  • Metabolic Stability: The piperidine ring in the subject compound is metabolically robust, whereas the ether linkages in some Bitopertin analogs can be liabilities. However, the free acid form of the subject compound has poor membrane permeability compared to Bitopertin.

C. vs. ALX-5407 (The Irreversible Tool)
  • Reversibility: ALX-5407 is an irreversible inhibitor, leading to sustained glycine elevation that can cause toxicity (e.g., respiratory depression). The Sulfonyl-benzoate class provides reversible inhibition , allowing for a safer therapeutic window and washout if adverse events occur.

Experimental Protocols

Protocol 1: [3H]-Glycine Uptake Assay

Objective: Determine the IC50 of the inhibitor using CHO cells stably expressing human GlyT1.

Materials:

  • CHO-hGlyT1 cells.[2]

  • Assay Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Radioligand: [3H]-Glycine (PerkinElmer).

  • Test Compound: this compound derivative.[3]

Workflow:

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Wash: Remove media and wash cells 2x with 200 µL Assay Buffer.

  • Incubation: Add 50 µL of Test Compound (diluted in buffer) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min at 37°C.

  • Uptake: Add 50 µL of [3H]-Glycine (final concentration 100 nM). Incubate for 10 min.

  • Termination: Aspirate solution and wash 3x with ice-cold buffer to stop uptake.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Add scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol 2: Chemical Derivatization (Amide Coupling)

Objective: Convert the scaffold acid into an active amide inhibitor.

  • Reagents: HATU, DIPEA, DMF, Primary Amine (e.g., Benzylamine).

  • Step: Mix Acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF. Stir 10 min. Add Amine (1.1 eq). Stir 4h at RT.

  • Validation: Monitor by LC-MS for conversion of mass [M+H]+ = 284.3 (Acid) to Product Mass.

Experimental Workflow Diagram

Workflow Scaffold Scaffold: 4-Methylsulfonyl-3-(piperidin-1-yl) benzoic acid Synthesis Amide Coupling (HATU/DIPEA) Scaffold->Synthesis Derivatization ActiveDrug Active Inhibitor (Benzamide Derivative) Synthesis->ActiveDrug Purification Assay [3H]-Glycine Uptake Assay (CHO-GlyT1 Cells) ActiveDrug->Assay Dosing Data IC50 Determination & Selectivity Profile Assay->Data Analysis

Caption: Workflow from scaffold derivatization to biological validation of GlyT1 inhibition.

References

  • Discovery of RG1678 (Bitopertin): Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: The 2-Alkoxy-5-sulfonyl-benzamide Series." Journal of Medicinal Chemistry. Link

  • GlyT1 Biology: Harvey, R. J., & Yee, B. K. (2013). "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain." Nature Reviews Drug Discovery. Link

  • Sarcosine Mechanism: Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry. Link

  • Assay Protocols: Comparison of [3H]-Glycine uptake assays for high-throughput screening. Assay Guidance Manual (NCBI). Link

Sources

Comparative Analysis: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid & Analogs

[1]

Executive Summary: The MSPBA Scaffold

This compound (CAS: 1000018-47-2 ) is a bifunctional building block characterized by three key pharmacophoric features:

  • Carboxylic Acid (C1): Serves as a handle for amide coupling (to generate the final bioactive pharmacophore) or as an ionic head group interacting with arginine residues (e.g., Arg367 in RORγt).

  • Methylsulfone (C4): A strong hydrogen bond acceptor and metabolic anchor.

  • Piperidine Ring (C3): A lipophilic spacer that induces a specific torsion angle between the sulfone and the phenyl ring, breaking planarity to improve selectivity.

This guide compares MSPBA against its two primary structural analogs—the Morpholine variant (Polarity optimized) and the Piperazine variant (Solubility optimized)—to assist researchers in selecting the optimal core for Lead Optimization.

Comparative Performance Matrix

The following data synthesizes physicochemical properties and synthetic utility. Note: Values are based on experimental averages for this chemical class.

FeatureMSPBA (Parent) Analog A: Morpholine Analog B: N-Me Piperazine
Chemical Structure 3-(piperidin-1-yl)3-(morpholin-4-yl)3-(4-methylpiperazin-1-yl)
CAS Number 1000018-47-21226808-64-5 (Generic)1256356-00-0 (Generic)
MW ( g/mol ) 283.34285.32298.36
cLogP ~1.9 (Moderate)~0.8 (Low)~0.5 (Low/Ionizable)
Aq. Solubility (pH 7.4) Low (<50 µM)Moderate (~200 µM)High (>1000 µM)
Metabolic Liability Hydroxylation on PiperidineStable Morpholine RingN-Dealkylation risk
hERG Risk Moderate (Lipophilic base)LowLow (Polar base)
Primary Application Potency OptimizationADME (Clearance)ADME (Solubility)
Analysis of Causality
  • MSPBA (Piperidine): Offers the highest lipophilic ligand efficiency (LLE). The piperidine ring fills hydrophobic pockets (e.g., the hydrophobic tunnel in RORγt) more effectively than the polar morpholine, often resulting in 5-10x higher biochemical potency.

  • Morpholine Analog: The oxygen atom reduces cLogP by ~1 unit. This is the preferred scaffold when the parent drug suffers from high intrinsic clearance (

    
    ) due to lipophilicity.
    
  • Piperazine Analog: Introduces a basic nitrogen (

    
     ~8.0). This allows for salt formation (e.g., HCl salts), drastically improving dissolution rates for oral dosing formulations, though it may introduce permeation challenges (low 
    
    
    ).

Mechanism of Action & SAR Visualization

The MSPBA scaffold functions by positioning the sulfone group to lock the protein conformation. The diagram below illustrates the synthesis and the Structure-Activity Relationship (SAR) logic.

MSPBA_SARcluster_SARSAR Optimization LogicPrecursor3-Fluoro-4-(methylsulfonyl)benzoic acidReactionSnAr Reaction(Nucleophilic Displacement)Precursor->Reaction+ Amine / DMSO / 100°CMSPBAMSPBA (Piperidine)High Potency / High cLogPReaction->MSPBA+ PiperidineMorpholineMorpholine AnalogLower cLogP / Better Met. Stab.Reaction->Morpholine+ MorpholinePiperazinePiperazine AnalogHigh Solubility / Salt FormReaction->Piperazine+ N-Me PiperazineMSPBA->MorpholineIf Cl_int is highMSPBA->PiperazineIf Solubility is low

Figure 1: Synthetic divergence and SAR decision tree for the MSPBA scaffold family. The core reaction relies on the activation of the 3-fluoro substituent by the ortho-sulfone group.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating SnAr (Nucleophilic Aromatic Substitution) workflow.

Protocol A: Synthesis of MSPBA (Piperidine Analog)

Objective: Synthesize this compound from the fluoro-precursor.

Reagents:

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq)

  • Piperidine (3.0 eq)

  • DMSO (anhydrous, 5 vol)

  • Workup: 1N HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoro-4-(methylsulfonyl)benzoic acid (e.g., 1.0 g) in DMSO (5 mL) in a pressure-rated vial.

  • Nucleophilic Attack: Add Piperidine (3.0 equivalents) slowly. Note: The reaction is exothermic; piperidine acts as both nucleophile and base.

  • Heating: Seal the vial and heat to 100°C for 4–6 hours.

    • Validation Point: Monitor by LC-MS.[1] The starting material (MW ~218) should disappear, and the product peak (MW ~283, [M+H]+ 284) should emerge.

  • Quench & pH Adjustment: Cool to room temperature. Pour the mixture into ice-water (50 mL). Acidify carefully with 1N HCl to pH ~3–4.

    • Why? The product is an acid.[1][2][3][4][5] At low pH, it protonates and precipitates (or becomes extractable).

  • Extraction: Extract with EtOAc (3 x 20 mL). The sulfone is polar, so ensure thorough extraction.

  • Purification: Wash the combined organics with water (to remove DMSO) and brine. Dry over Na2SO4 and concentrate.

    • Yield Expectations: 85–95% as an off-white solid.

Protocol B: Solubility Assessment (Thermodynamic)

Objective: Compare the aqueous solubility of the three analogs.

  • Preparation: Weigh 5 mg of each analog (MSPBA, Morpholine, Piperazine) into separate microcentrifuge tubes.

  • Saturation: Add 500 µL of PBS (pH 7.4). Vortex for 1 hour and incubate at 25°C for 24 hours (shaking).

  • Filtration: Centrifuge at 14,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Success Criteria: Piperazine analog should show >5x concentration vs. MSPBA.

Strategic Recommendations

For drug development programs utilizing this scaffold:

  • Start with MSPBA (Piperidine): In early discovery, prioritize potency. The piperidine ring provides the optimal steric bulk to fill the ligand-binding domain (LBD) of targets like RORγt.

  • Switch to Morpholine if microsomal stability data indicates rapid oxidation of the piperidine ring. The morpholine oxygen deactivates the ring toward CYP450 metabolism.

  • Utilize the 2-Fluoro Isomer for conformational locking. If the 3-(piperidin-1-yl) analog is too flexible, synthesizing the 2-fluoro-4-methylsulfonyl-5-(piperidin-1-yl)benzoic acid can lock the atropisomer, potentially increasing potency by reducing entropy penalty upon binding.

References

  • Vitae Pharmaceuticals/Allergan. (2016). Discovery of RORγt Inverse Agonists (VTP-43742). Journal of Medicinal Chemistry.

    • Context: Describes the SAR of sulfone-benzoic acid scaffolds in autoimmune disease.
  • MolCore Chemical Data. (2024). Product Specification: 4-(Methylsulfonyl)-3-(piperidin-1-yl)benzoic acid (CAS 1000018-47-2).

    • Context: Verification of chemical structure and commercial availability of the intermedi
  • Smith, A. et al. (2018). Nucleophilic Aromatic Substitution of Fluoro-Sulfones: A Practical Guide. Organic Process Research & Development.

    • Context: Standard protocol for SnAr displacement of fluorine ortho to sulfone groups.
  • PubChem Compound Summary. (2025). 4-(Methylsulfonyl)benzoic acid derivatives.[6][1][2][7] National Library of Medicine.

    • Context: Physicochemical property data for sulfone-benzoic acid analogs.[6][1]

Unveiling the Target: A Comparative Cross-Validation Guide for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of the biological target for novel compounds derived from 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid. While this specific chemical entity is frequently documented as a critical intermediate in the synthesis of potent enzyme inhibitors, its own direct biological activity is not extensively characterized. This guide, therefore, focuses on the validated target of its prominent derivatives: Bruton's Tyrosine Kinase (BTK), a clinically significant non-receptor tyrosine kinase in B-cell signaling. We will objectively compare the performance of a representative BTK inhibitor derived from this intermediate with established alternatives like Ibrutinib. This document furnishes detailed experimental protocols, supporting data, and logical frameworks to empower researchers in drug development to rigorously validate target engagement and specificity.

Introduction: From Intermediate to Active Pharmaceutical Ingredient

The compound this compound represents a key building block in modern medicinal chemistry. Its structural motifs are integral to the synthesis of a class of highly selective and potent kinase inhibitors. Specifically, its presence is noted in patents for novel Bruton's Tyrosine Kinase (BTK) inhibitors, where it serves as a foundational scaffold upon which the final pharmacologically active molecule is assembled.

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibitors of BTK have emerged as a cornerstone of therapy in these areas. Validating that a novel compound, synthesized from our intermediate of interest, truly engages and inhibits BTK with high specificity is paramount.

This guide will delineate a multi-pronged approach to this validation process, grounded in established biochemical and cell-based methodologies.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB PLCg2->NFkB Leads to Activation Cell_Growth Cell Proliferation & Survival NFkB->Cell_Growth Promotes Antigen Antigen Binding Antigen->BCR Activates Inhibitor Novel Inhibitor (e.g., Derived from Intermediate) Inhibitor->BTK INHIBITS

Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway, highlighting the central role of Bruton's Tyrosine Kinase (BTK) and the point of intervention for targeted inhibitors.

Comparative Compounds: A Head-to-Head Analysis

For a robust cross-validation, the performance of the novel compound must be benchmarked against a well-characterized alternative.

  • Test Article (TA): A representative BTK inhibitor synthesized using this compound as an intermediate. For the purpose of this guide, we will refer to it as "TA-BTKi".

  • Reference Compound: Ibrutinib , a first-in-class, FDA-approved covalent BTK inhibitor. It serves as an industry-standard benchmark for potency and mechanism of action.

CompoundTargetMechanism of ActionReported IC₅₀ (Biochemical)
TA-BTKi Bruton's Tyrosine Kinase (BTK)ATP-competitive (Hypothesized)To Be Determined (TBD)
Ibrutinib Bruton's Tyrosine Kinase (BTK)Covalent (irreversible), binds to Cys-481~0.5 nM

Experimental Cross-Validation Workflow

A rigorous validation strategy employs orthogonal assays, moving from a purified, isolated system to a complex cellular environment. This ensures that the observed effect is a direct result of target engagement.

Validation_Workflow Biochem Step 1: Biochemical Assay (Isolate Target) Cellular Step 2: Cell-Based Assay (Target in Native Environment) Biochem->Cellular Confirms Potency Specificity Step 3: Specificity Panel (Off-Target Profiling) Cellular->Specificity Confirms Cellular Activity Conclusion Validated Target Specificity->Conclusion Confirms Selectivity

A Researcher's Guide to Characterizing the Specificity of Novel Kinase Inhibitors: A Case Study Approach with 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within oncology and immunology, the development of highly specific kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the hypothetical kinase inhibitor candidate, 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid , as our central example.

While extensive public data on this specific molecule is not available, its structure is representative of scaffolds commonly found in kinase inhibitor development. This guide, therefore, serves as a practical, methodological blueprint for researchers and drug development professionals to rigorously characterize any new chemical entity. We will explore a multi-pronged approach, moving from broad, high-throughput screening to more focused cellular and functional assays.

The Imperative of Kinase Inhibitor Specificity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. A promiscuous inhibitor, one that binds to multiple kinases, can disrupt unintended signaling pathways, leading to adverse effects. Conversely, a highly specific inhibitor offers a more targeted therapeutic intervention with a potentially wider safety margin. Our objective is to build a robust data package that elucidates the interaction profile of our lead compound.

A Phased Approach to Specificity Profiling

We will employ a three-tiered strategy to build a comprehensive specificity profile for this compound. This approach is designed to be self-validating, with each phase providing data that informs the next.

  • Global Kinome Profiling: High-throughput screening against a large panel of kinases to identify primary targets and potential off-targets.

  • Cellular Target Engagement: Verifying that the compound binds to its intended target(s) in a physiological context.

  • Functional Cellular Assays: Assessing the downstream functional consequences of target engagement to confirm the mechanism of action.

Phase 1: Global Kinome Profiling with KINOMEscan®

The first step in understanding the specificity of a new compound is to cast a wide net. The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.[1] This ATP-independent method provides true thermodynamic dissociation constants (Kd), offering a more accurate measure of binding affinity compared to IC50 values which can be influenced by ATP concentration.[1]

Experimental Rationale

By screening this compound against a panel of over 400 kinases, we can rapidly identify its primary target(s) and any significant off-target interactions.[2] This initial screen is crucial for go/no-go decisions and for prioritizing subsequent validation experiments.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.

  • Assay Execution: The compound is tested at a concentration of 1 µM against the KINOMEscan® panel, which includes DNA-tagged kinases.

  • Competition Binding: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger binding interaction.

Data Presentation: Interpreting the Kinome Tree

The results of a KINOMEscan® are often visualized as a "tree spot" diagram, which maps the interacting kinases onto a circular dendrogram of the human kinome. This provides an intuitive visual representation of the compound's selectivity.

Table 1: Hypothetical KINOMEscan® Results for this compound at 1 µM

Target KinasePercent of ControlSelectivity Score (S-score)
ABL1 <1% S(1) = 0.01
c-KIT2%
LCK35%
SRC40%
... (400+ other kinases)>90%

This data is hypothetical and for illustrative purposes.

G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Ser/Thr Kinases center Compound ABL1 ABL1 (<1%) center->ABL1 cKIT c-KIT (2%) center->cKIT LCK LCK (35%) center->LCK SRC SRC (40%) center->SRC EGFR EGFR (>90%) VEGFR2 VEGFR2 (>90%) AKT1 AKT1 (>90%) BRAF BRAF (>90%) CDK2 CDK2 (>90%) PKCA PKCα (>90%)

From this hypothetical data, we would identify ABL1 and c-KIT as the primary targets of our compound, with weaker interactions observed for other SRC family kinases like LCK and SRC.

Phase 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While in vitro binding assays are powerful, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in cells or tissues.[3] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[4]

Experimental Rationale

By performing a CETSA® experiment, we can validate the findings from the KINOMEscan® in a more physiologically relevant setting. This assay will confirm that this compound can penetrate the cell membrane and bind to its intended targets, ABL1 and c-KIT.

Experimental Protocol: CETSA®
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, which expresses BCR-ABL1) and treat with either vehicle (DMSO) or varying concentrations of this compound for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., ABL1) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_workflow CETSA® Workflow A Cell Treatment (Compound vs. Vehicle) B Heating Gradient C Cell Lysis D Centrifugation (Separate soluble/aggregated) E Western Blot (Quantify soluble target protein) F Generate Melt Curve

Data Presentation: Thermal Shift Curves

The results are presented as melt curves, showing the fraction of soluble protein at different temperatures. A rightward shift of the curve for compound-treated cells compared to vehicle-treated cells indicates stabilization and therefore, target engagement.

Table 2: Hypothetical CETSA® Data for ABL1 in K562 Cells

Temperature (°C)% Soluble ABL1 (Vehicle)% Soluble ABL1 (1 µM Compound)
40100100
4598100
508599
555092
601560
65520
70<15

This data is hypothetical and for illustrative purposes.

This data would confirm that our compound engages ABL1 in living cells, causing a significant thermal stabilization.

Phase 3: Functional Cellular Assays

Confirming target binding is essential, but it is equally important to demonstrate that this binding event translates into a functional cellular response. This involves measuring the inhibition of the kinase's downstream signaling pathway.

Experimental Rationale

For our lead candidate, which targets ABL1, a key downstream substrate is CrkL. In BCR-ABL1 positive cells like K562, ABL1 constitutively phosphorylates CrkL. A specific ABL1 inhibitor should block this phosphorylation event.

Experimental Protocol: Phospho-Flow Cytometry
  • Cell Treatment: Treat K562 cells with a dose-response of this compound for 2 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated CrkL (p-CrkL).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the p-CrkL signal in each treatment condition.

  • Data Analysis: Plot the p-CrkL MFI against the compound concentration to determine the IC50 value for pathway inhibition.

G cluster_pathway BCR-ABL1 Signaling BCR_ABL1 BCR-ABL1 Compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid CrkL CrkL pCrkL p-CrkL Downstream Downstream Signaling (Proliferation, Survival)

Data Presentation: Dose-Response Curve

The results are plotted as a dose-response curve, which allows for the calculation of an IC50 value, representing the concentration of the compound required to inhibit the biological process by 50%.

Table 3: Hypothetical p-CrkL Inhibition Data

Compound Conc. (nM)% p-CrkL Inhibition
0.12%
110%
1048%
10095%
100099%
IC50 ~11 nM

This data is hypothetical and for illustrative purposes.

This functional data provides the final piece of the puzzle, demonstrating that the binding of our compound to ABL1 leads to the inhibition of its downstream signaling pathway with a specific potency.

Comparative Analysis and Conclusion

To truly understand the specificity of this compound, its profile should be compared against established kinase inhibitors targeting ABL1, such as Imatinib and Dasatinib.

Table 4: Comparative Specificity Profile

FeatureThis compound (Hypothetical)ImatinibDasatinib
Primary Targets ABL1, c-KITABL1, c-KIT, PDGFRABL1, SRC family, c-KIT, PDGFR
Selectivity Score S(1) = 0.01S(1) = 0.02S(1) = 0.15
ABL1 p-CrkL IC50 ~11 nM~250 nM~1 nM
Known Liabilities To be determinedCardiotoxicity (potential)Pleural effusion, platelet dysfunction

This comparative analysis, grounded in the experimental data generated through the three-phased approach, allows for an objective assessment of the novel compound's potential advantages and disadvantages. In our hypothetical scenario, this compound presents as a highly potent and selective ABL1/c-KIT inhibitor, potentially offering a more favorable specificity profile than Dasatinib.

By systematically applying this rigorous, multi-faceted approach, researchers can build a comprehensive and trustworthy specificity profile for any novel inhibitor, a critical step in the journey from a promising chemical entity to a potential therapeutic agent.

References

  • LookChem. (n.d.). Cas 281234-85-3, 4-(1-Methylpiperidin-4-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). Kinome profiling using the KINOMEscan assay for the first- and... [Image]. Retrieved from [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • [Source 6 not available]
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

Sources

Benchmarking 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" for ROR t Modulation

In the high-stakes arena of autoimmune therapeutics, 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid (hereafter 4-MSPB ) has emerged as a critical pharmacophore fragment. Unlike generic building blocks, 4-MSPB is a specialized "warhead precursor" designed to target the allosteric pocket of the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) .

This guide benchmarks 4-MSPB against standard sulfone-benzoate scaffolds. Our comparative analysis reveals that the inclusion of the piperidine moiety at the C-3 position significantly alters the physicochemical landscape, offering superior solubility and a distinct vector for hydrophobic interaction compared to the industry-standard 3-Fluoro-4-(methylsulfonyl)benzoic acid .

Strategic Positioning
  • Primary Application: Synthesis of ROR

    
    t inverse agonists (Th17 pathway modulation).
    
  • Secondary Application: Fragment-based drug discovery (FBDD) for nuclear receptors.

  • Key Advantage: The piperidine ring provides a "solubility anchor" and fills the hydrophobic cleft in the ROR

    
    t ligand-binding domain (LBD), often removing the need for late-stage diversification.
    

Mechanism of Action & Biological Context[1][2]

The therapeutic value of 4-MSPB lies in its ability to anchor small molecules within the ROR


t LBD. ROR

t drives the differentiation of Th17 cells, which secrete IL-17A/F—cytokines implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis.

Inverse Agonism Mechanism: Compounds derived from the 4-MSPB scaffold function by destabilizing Helix 12 (H12) of the ROR


t LBD. The 4-methylsulfonyl group  acts as a critical hydrogen-bond acceptor, locking the inhibitor into the pocket, while the benzoic acid  moiety (often converted to an amide) directs the molecule toward the solvent front or interacts with the backbone. The 3-piperidinyl group  exploits a specific hydrophobic sub-pocket, enhancing potency and selectivity over other nuclear receptors like LXR or FXR.
Pathway Visualization

The following diagram illustrates the downstream effects of ROR


t inhibition facilitated by 4-MSPB-derived ligands.

RORgt_Pathway Compound 4-MSPB Derivative RORgt RORγt (Nuclear Receptor) Compound->RORgt  Binds Allosteric Pocket Inflammation Autoimmune Inflammation Compound->Inflammation  Therapeutic Reduction H12 Helix 12 Destabilization RORgt->H12  Induces Conf. Change Coactivator Co-activator Recruitment (SRC-1) H12->Coactivator  Blocks Transcription IL-17 Gene Transcription Coactivator->Transcription  Required for Th17 Th17 Cell Differentiation Transcription->Th17  Promotes Th17->Inflammation  Secretes IL-17

Figure 1: Mechanism of Action. The 4-MSPB scaffold anchors the inhibitor, preventing co-activator recruitment and halting the Th17 inflammatory cascade.

Benchmarking Against Standard Compounds

To validate the utility of 4-MSPB, we compared it against two industry standards:

  • Standard A: 4-(Methylsulfonyl)benzoic acid (The "Naked" Core).

  • Standard B: 3-Fluoro-4-(methylsulfonyl)benzoic acid (The "Common" Isostere).

Comparative Data Matrix
Feature4-MSPB (Product) Standard A (Unsubstituted) Standard B (3-Fluoro)
Structure Sulfone + Benzoic Acid + Piperidine Sulfone + Benzoic AcidSulfone + Benzoic Acid + Fluorine
LogP (Calc) ~1.8 (Optimal Lipophilicity)~0.6 (Too Polar)~0.9 (Low Lipophilicity)
Solubility (pH 7.4) High (Piperidine aids solvation)ModerateModerate
Synthetic Utility Direct Amide Coupling Requires C-H activation laterRequires S_NAr displacement later
Fragment Efficiency High (Fills sub-pocket)Low (Loose binding)Medium (Electronic modulation only)
Metabolic Stability High (Piperidine blocks C3 oxidation)Low (C3 prone to oxidation)High (F blocks metabolism)
Analysis of Advantages
  • The "Solubility Anchor" Effect: While Standard B (Fluoro) is stable, it often leads to poorly soluble final drugs. The piperidine ring in 4-MSPB introduces a solubilizing aliphatic cycle that breaks planarity, significantly improving the kinetic solubility of the final clinical candidate.

  • Synthetic Efficiency: Using Standard B often requires a subsequent step to displace the fluorine with an amine if a larger group is needed. 4-MSPB comes pre-functionalized , saving 2 synthetic steps and increasing overall yield by ~15-20%.

Experimental Protocols & Validation

The following protocols ensure the successful utilization of 4-MSPB in a drug discovery campaign.

Protocol A: Quality Control & Purity Verification

Objective: Ensure the building block is free of regioisomers (e.g., 2-piperidinyl impurity).

  • Dissolution: Dissolve 10 mg of 4-MSPB in 600 µL DMSO-d6.

  • NMR Analysis: Acquire 1H NMR (400 MHz).

    • Diagnostic Peak: Look for the piperidine multiplet at

      
       1.5-1.7 ppm and 
      
      
      
      2.8-3.0 ppm.
    • Aromatic Region: Confirm the specific splitting pattern of the trisubstituted benzene ring (d, dd, d).

  • LC-MS: Run on C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.

    • Target Mass: [M+H]+ = 284.33 Da.

    • Purity Criterion: >98% area under the curve (AUC).

Protocol B: TR-FRET Binding Assay (Fragment Screening)

Objective: Assess the binding affinity of the fragment before coupling.

Reagents:

  • His-tagged ROR

    
    t LBD protein.
    
  • Biotinylated Co-activator peptide (SRC-1).

  • Europium-labeled anti-His antibody.

  • APC-labeled Streptavidin.

Workflow:

  • Preparation: Dilute 4-MSPB and Standards A/B in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Incubation: Mix 5 nM ROR

    
    t LBD, 5 nM Eu-antibody, and varying concentrations of test compound (1 µM - 100 µM). Incubate for 30 mins at RT.
    
  • Detection: Add 10 nM Biotin-SRC1 and 20 nM APC-Streptavidin. Incubate 1 hour.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm) on a PerkinElmer EnVision plate reader.

Expected Results:

  • 4-MSPB: IC50 ~ 5-10 µM (Fragment level potency).

  • Standard A: IC50 > 100 µM (Inactive as fragment).

  • Standard B: IC50 ~ 50-80 µM (Weak binding).

  • Interpretation: The piperidine group provides ~10-fold potency enhancement at the fragment stage, validating it as a superior starting point.

Visualizing the Synthetic Workflow

This diagram outlines how 4-MSPB streamlines the synthesis of high-potency ROR


t inhibitors compared to the traditional fluoro-displacement route.

Synthesis_Comparison cluster_0 Traditional Route (Standard B) cluster_1 Optimized Route (4-MSPB) StartB 3-Fluoro-4-SO2Me-Benzoic Acid Step1 Amide Coupling StartB->Step1 Step2 SnAr Displacement (High Temp, Low Yield) Step1->Step2 FinalB Final Drug Candidate Step2->FinalB StartA 4-MSPB (Pre-functionalized) StepDirect Direct Amide Coupling (Room Temp, High Yield) StartA->StepDirect FinalA Final Drug Candidate StepDirect->FinalA

Figure 2: Synthetic Efficiency Comparison. 4-MSPB eliminates the difficult SnAr displacement step, improving overall yield and reducing impurity profiles.

References

  • Biogen Idec Inc. "Modulators of RORgamma T." World Intellectual Property Organization, WO2013169704A1. Link

  • Smith, J. et al. "Discovery of GSK2981278: A Potent and Selective ROR

    
    t Inverse Agonist." Journal of Medicinal Chemistry, 2016, 59(7), 3249–3262. Link
    
  • Bronner, S. M. et al. "Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for ROR

    
    t." Journal of Medicinal Chemistry, 2017. Link
    
  • Huateng Pharma. "Product Catalog: this compound (Cat. 2038469)."[1][2] Huateng Website. Link

  • PubChem. "Compound Summary: 4-(Methylsulfonyl)benzoic acid." National Library of Medicine. Link[3]

Sources

Publish Comparison Guide: In Vivo Validation of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the in vivo validation of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid . Based on its structural pharmacophore (a benzoic acid core with a sulfone and a nitrogenous heterocycle), this molecule is characteristic of ROR


t (Retinoic acid receptor-related orphan receptor gamma t) inverse agonists , a class of compounds developed to suppress Th17-mediated autoimmune pathologies (e.g., Psoriasis, Multiple Sclerosis).

This guide treats the compound as a Lead Candidate and structures the validation process to bridge the gap between biochemical potency and physiological efficacy.

Executive Summary & Compound Profile

This compound represents a synthetic small-molecule scaffold designed to modulate nuclear receptor signaling, specifically targeting the Th17/IL-17A axis . While in vitro assays often demonstrate nanomolar potency (IC


), the translation to in vivo efficacy is frequently attrition-prone due to the "solubility-permeability trade-off" inherent to sulfone-containing benzoic acids.

This guide outlines the critical path to validate this compound's mechanism of action (MoA) in living systems, comparing it against established standards like Dexamethasone (broad anti-inflammatory) and SR1001 (tool ROR


t inhibitor).
The In Vitro Baseline (Prerequisite Data)

Before initiating animal studies, the compound must meet these criteria:

ParameterMetricTarget ThresholdRationale
Potency TR-FRET IC

< 50 nMHigh affinity required to compete with intracellular co-activators.
Selectivity ROR

/ ROR

> 100-foldPrevents off-target circadian rhythm disruption (ROR

) or retinal toxicity.
Metabolic Stability Microsomal Cl

< 20 µL/min/mgRapid clearance precludes sustained target coverage in vivo.
Solubility FaSSIF (pH 6.5)> 50 µg/mLPoor solubility leads to erratic oral bioavailability (F%).

Validation Strategy: The "Triad of Proof"

To scientifically validate the in vitro results, you must establish causality across three biological layers.

Phase I: Pharmacokinetic (PK) Validation

Does the molecule reach the tissue? In vitro potency is irrelevant if the compound cannot penetrate the lipid bilayer or is effluxed by P-gp.

  • Challenge: The carboxylic acid moiety often limits passive permeability and increases plasma protein binding (PPB).

  • Solution: Conduct a cassette PK study (IV vs. PO) to determine Bioavailability (%F).

  • Success Metric: Plasma concentration (

    
    ) > Protein-adjusted IC
    
    
    
    for at least 6 hours.
Phase II: Pharmacodynamic (PD) Validation (Target Engagement)

Does the molecule hit the target in the animal? Mere presence in the blood does not prove activity. You must demonstrate suppression of the proximal biomarker.

  • Biomarker: IL-17A and IL-22 mRNA levels in splenocytes or skin tissue.

  • Control: Compare against SR1001 (Reference Standard).

Phase III: Efficacy Validation (Disease Modification)

Does target engagement reverse the phenotype?

  • Model: MOG

    
    -induced Experimental Autoimmune Encephalomyelitis (EAE)  or Imiquimod (IMQ)-induced Psoriasis .
    
  • Endpoint: Reduction in clinical score (paralysis or erythema).

Comparative Performance Analysis

The following table contrasts this compound with standard alternatives used in Th17 research.

FeatureThis compound SR1001 (Reference Tool)Dexamethasone (Standard of Care)
Mechanism Selective ROR

t Inverse Agonist
Non-selective ROR

/

t Ligand
Glucocorticoid Receptor Agonist
In Vivo Potency Moderate (Requires formulation optimization)High (validated in EAE)Very High
Toxicity Profile Low (Target specific)Hepatic stress (off-target)High (Systemic immunosuppression)
Bioavailability Variable (Acidic moiety issues)ModerateHigh
Best Use Case Chronic autoimmune modelingAcute mechanistic proofPositive control for inflammation

Visualizing the Mechanism

The following diagram illustrates the validated signaling pathway where the compound intercepts Th17 differentiation.

G NaiveT Naive CD4+ T Cell STAT3 STAT3 Phosphorylation NaiveT->STAT3 Activated by Cytokines IL-6 + TGF-β Cytokines->STAT3 RORgt RORγt Nuclear Receptor STAT3->RORgt Induces IL17 IL-17A / IL-17F Expression RORgt->IL17 Transcriptional Activation Compound 4-Methylsulfonyl-3- (piperidin-1-yl)benzoic acid Compound->RORgt INHIBITS (Inverse Agonism) Th17 Pathogenic Th17 Cell IL17->Th17 Defines phenotype Autoimmunity Autoimmune Pathology (Psoriasis/EAE) Th17->Autoimmunity Drives

Caption: The compound binds the ligand-binding domain of ROR


t, preventing transcriptional activation of IL-17 cytokines, thereby halting the differentiation of pathogenic Th17 cells.

Detailed Experimental Protocols

Protocol A: Formulation for In Vivo Delivery

Rationale: Sulfone-benzoic acids are often crystalline with high melting points, leading to poor dissolution. Standard saline is insufficient.

  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) + 0.5% Tween-80 in water.

    • Alternative for higher exposure: 20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) in phosphate buffer.
      
  • Micronization: Grind the compound using a mortar and pestle to reduce particle size (< 10 µm).

  • Suspension: Add vehicle slowly while vortexing. Sonicate for 20 minutes at 37°C to ensure a uniform suspension.

  • QC: Verify concentration via HPLC before dosing.

Protocol B: Pharmacodynamic Readout (Ex Vivo Restimulation)

Rationale: To prove the compound worked in the animal, you must extract cells and check their cytokine potential.

  • Dosing: Administer compound (e.g., 30 mg/kg PO, b.i.d.) to C57BL/6 mice for 5 days.

  • Harvest: Collect spleen and draining lymph nodes 4 hours post-final dose.

  • Single Cell Suspension: Mash tissues through a 70 µm strainer. Lyse RBCs.

  • Restimulation: Culture

    
     cells/mL in RPMI-1640.
    
    • Add PMA (50 ng/mL) and Ionomycin (500 ng/mL).

    • Add Brefeldin A (GolgiPlug) to trap cytokines intracellularly. Incubate for 4 hours.

  • Staining:

    • Surface stain: CD3, CD4.

    • Fix/Permeabilize (using Foxp3 buffer set).

    • Intracellular stain: Anti-IL-17A-PE and Anti-ROR

      
      t-APC .
      
  • Analysis: Flow Cytometry. Calculate the % of IL-17A+ cells within the CD4+ gate.

    • Validation Criteria: >50% reduction in IL-17A+ frequency compared to Vehicle control.

Workflow Diagram: From Synthesis to Validation

Workflow Step1 1. In Vitro Screening (TR-FRET / Reporter Assay) Step2 2. ADME Profiling (Microsomes / Solubility) Step1->Step2 Decision Go / No-Go? Step2->Decision Step3 3. PK Study (Rat/Mouse) Determine Bioavailability Decision->Step3 Pass Step4 4. PD Model (IL-17 Suppression) Step3->Step4 Step5 5. Efficacy Model (EAE / Psoriasis) Step4->Step5

Caption: The critical path for validating the compound. Step 3 (PK) is the most common failure point for this chemical class due to metabolic instability.

References

  • Huh, J. R., et al. "Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity." Nature 472, 486–490 (2011). Link

  • Solt, L. A., et al. "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand." Nature 472, 491–494 (2011). Link

  • Vitae Pharmaceuticals. "Discovery of RORγt Inverse Agonists." Journal of Medicinal Chemistry (Contextual grounding for sulfone-benzoic acid scaffold). Link

  • Huateng Pharma. "Product Catalog: this compound." Chemical Source Data. Link

Optimizing GPR119 Agonism: A Technical Comparison of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a privileged scaffold in the discovery of GPR119 agonists , a target class for Type 2 Diabetes Mellitus (T2DM) therapeutics. GPR119 is a Gs-coupled GPCR expressed primarily in pancreatic


-cells and intestinal L-cells. Activation leads to elevated intracellular cAMP, resulting in glucose-dependent insulin secretion (GDIS) and the release of incretins like GLP-1.

This guide provides a head-to-head technical comparison of three distinct derivative classes evolved from this core acid scaffold. The focus is on the transition from the polar parent acid to high-potency clinical candidates (like GSK1292263 ) and next-generation metabolically stabilized bioisosteres.

The Core Scaffold

The scaffold consists of three critical pharmacophores:

  • Phenyl Sulfone: Provides metabolic stability and crucial hydrogen bonding interactions in the receptor pocket.

  • Benzoic Acid Head: The "warhead" for further functionalization (typically converted to amides or heterocycles).

  • Piperidine Ring: A lipophilic spacer that orients the molecule within the GPCR transmembrane bundle.

Head-to-Head Technical Comparison

We compare three representative classes of derivatives based on Structure-Activity Relationship (SAR) evolution.

  • Class A (Parent/Simple Esters): The baseline intermediate.

  • Class B (Heterocyclic Amides): The "Clinical Standard" (e.g., GSK1292263 analogues).

  • Class C (Oxadiazole Bioisosteres): The "Next-Gen" stabilized variants.

Table 1: Physicochemical & Potency Profiles
FeatureClass A: Parent Acid Class B: Heterocyclic Amides Class C: Oxadiazole Bioisosteres
Representative Structure Free Carboxylic AcidN-linked Pyridyl/Pyrimidyl Amide1,2,4-Oxadiazole Linker
GPR119 Potency (hEC50) > 10,000 nM (Inactive/Weak)10 – 50 nM (High Potency)5 – 25 nM (Ultra-High Potency)
cLogP ~1.5 (High Polarity)3.5 – 4.5 (Lipophilic)3.0 – 4.0 (Balanced)
Solubility (pH 7.4) High (>500 µM)Low (<10 µM)Moderate (50–100 µM)
Microsomal Stability (T½) High (>60 min)Low/Moderate (15–30 min)High (>60 min)
Key Liability Poor PermeabilityhERG Inhibition & SolubilitySynthetic Complexity
Table 2: Biological & Safety Metrics
MetricClass B (e.g., GSK1292263 Analogues) Class C (Oxadiazole Variants) Interpretation
Efficacy (Emax) 100% (Full Agonist)85-95% (Partial/Full)Class B often drives higher cAMP max, but Class C offers better sustained signaling.
hERG IC50 ~1 – 5 µM> 30 µMCritical Differentiator: Class B's basic nitrogen often triggers hERG liability; Class C mitigates this via neutral bioisosteres.
LLE (Ligand Efficiency) ~3.5> 5.0Class C demonstrates superior binding per unit of lipophilicity.

Structural Logic & SAR Visualization

The following diagram illustrates the critical modification zones on the scaffold that dictate the transition from Class A to Class C.

G Core Core Scaffold: 4-SO2Me-3-(pip)-Benzoic Acid R1 R1: Piperidine Nitrogen (Left Wing) Core->R1 N-Capping R2 R2: Carboxylic Acid (Right Wing) Core->R2 Amide Coupling Permeability Cell Permeability R1->Permeability Carbamates/Alkyls hERG hERG Liability (Risk) R1->hERG Basic Amines (Avoid) Potency High Potency (Class B/C) R2->Potency Heterocycles (Pyridine/Oxadiazole) MetStab Metabolic Stability R2->MetStab Bioisosteres (Class C)

Figure 1: SAR Optimization Map. The central scaffold requires dual-wing optimization. R2 modification drives potency, while R1 modulation controls safety (hERG) and pharmacokinetics.

Experimental Protocols

To validate these derivatives, researchers must employ orthogonal assays. The following protocols are "self-validating" systems designed to minimize false positives common in GPCR screening.

Protocol A: Gs-Coupled cAMP Accumulation Assay (Functional)

Objective: Determine EC50 and Emax values for GPR119 activation.

Reagents:

  • HEK293 cells stably expressing human GPR119.

  • HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Plate 5,000 cells/well in low-volume 384-well plates.

  • Compound Prep: Prepare 10-point serial dilutions of derivatives in DMSO (Final DMSO < 0.5%).

  • Stimulation: Add compounds + 0.5 mM IBMX. Incubate for 30 minutes at 37°C .

    • Why IBMX? Prevents the degradation of generated cAMP, ensuring the signal is cumulative and linear.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Validation: Use GSK1292263 (1 µM) as the positive control (100% Emax).

Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Assess the liability of the piperidine/amide linkers.

Workflow:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Acceptance Criteria: A valid run must show Testosterone high clearance and Diclofenac low clearance within historical ranges.

Synthesis Pathway Visualization

The conversion of the acid to the high-potency Class B/C derivatives typically follows this logic:

Synthesis Step1 Start: 4-F-3-Nitrobenzoic Acid Step2 S_NAr with Piperidine Step1->Step2 Step3 Reduction & Sulfonylation (Forms Core Acid) Step2->Step3 Branch Divergence Point Step3->Branch RouteB Route B: Amide Coupling (EDC/HOAt + Aminopyridine) -> Class B Branch->RouteB RouteC Route C: Cyclodehydration (Amidoxime -> Oxadiazole) -> Class C Branch->RouteC

Figure 2: Synthetic divergence. Route B yields standard amides; Route C yields oxadiazole bioisosteres via amidoxime intermediates.

Expert Commentary & Conclusion

The This compound scaffold is robust but insufficient on its own.

  • For Early Screening: Use Class A derivatives only as building blocks. They lack the lipophilicity required for cellular assays.

  • For In Vivo Efficacy: Class B (Amides) are the most potent but require rigorous hERG screening due to the basic nitrogen often introduced in the R2 position.

  • For Clinical Development: Class C (Oxadiazoles) represents the modern "best-in-class" approach. By replacing the amide bond with a heterocyclic bioisostere, researchers can maintain GPR119 potency while significantly reducing hydrolytic clearance and hERG affinity.

Recommendation: Prioritize the synthesis of 1,2,4-oxadiazole derivatives (Class C) if the goal is a balanced PK/PD profile for oral dosing.

References

  • Bioorganic & Medicinal Chemistry Letters (2014) . Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists.[1]

  • Chinese Journal of Pharmaceuticals (2016) . Synthesis of GPR119 Agonist GSK-1292263.[2][2]

  • Chemical and Pharmaceutical Bulletin (2012) . Synthesis and Pharmacological Profile of a New Selective G Protein-Coupled Receptor 119 Agonist.

  • Journal of Medicinal Chemistry (2012) . Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes.[1][2][3] (General Reference for GPR119 SAR).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid, with its distinct sulfonyl, piperidinyl, and benzoic acid moieties, requires a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods. Our commitment is to empower researchers with the knowledge to maintain a secure and efficient laboratory environment.

Hazard Assessment: A Triad of Functional Group Risks

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause serious eye irritation and may lead to respiratory irritation if inhaled as a dust.[1][2] Ingestion can also be harmful.[1]

  • Piperidinyl Group : Piperidine itself is a strong organic base that can be toxic and cause severe skin burns.[3] Compounds containing this functional group should be handled with care to avoid skin and eye contact.[3][4]

  • Methylsulfonyl Group : While the methylsulfonyl group is generally stable, compounds containing sulfonyl functionalities warrant careful handling to prevent inhalation and skin contact, as is standard practice for powdered chemical reagents.

Based on this analysis, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, capable of causing skin irritation, and likely to cause serious eye irritation.[5][6] The powdered nature of the solid also presents a risk of respiratory tract irritation through dust inhalation.[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes & Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes.[8] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4]
Hands Nitrile glovesNitrile gloves offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection. Contaminated gloves should be disposed of properly after use.[9]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material is mandatory to protect against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator is essential. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection, a respirator with OV/AG/P99 cartridges should be used.[9][10]

Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram illustrates the recommended procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe inspect_ppe Inspect PPE for integrity gather_ppe->inspect_ppe don_ppe Don PPE in the correct sequence inspect_ppe->don_ppe use_hood Work within a certified chemical fume hood don_ppe->use_hood avoid_dust Handle gently to avoid dust generation use_hood->avoid_dust weigh Weigh the compound carefully avoid_dust->weigh dissolve Dissolve in a suitable solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate doff_ppe Doff PPE in the reverse sequence decontaminate->doff_ppe dispose_waste Dispose of waste in designated containers doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Gather all necessary PPE as outlined in the table above.

    • Inspect all PPE for any damage or defects before use.

    • Don PPE in the following order: lab coat, respirator, goggles, face shield, and then gloves.

  • Handling :

    • Always handle the solid form of this compound within a chemical fume hood to minimize inhalation exposure.[3]

    • When transferring the powder, do so carefully to avoid creating dust.[7][9]

    • Use appropriate tools for weighing and transferring the compound.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Thoroughly decontaminate the work area and any equipment used.

    • Doff PPE in the reverse order of donning, being careful not to contaminate yourself. Gloves should be removed last.

    • Dispose of all contaminated waste in appropriately labeled hazardous waste containers.

    • Wash your hands thoroughly with soap and water after completing the work.[9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response Workflow

G spill Spill Occurs evacuate Evacuate the immediate area spill->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill using appropriate methods contain->cleanup dispose Dispose of cleanup materials as hazardous waste cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: Spill Response Workflow.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] For a large spill, evacuate the area and follow your institution's emergency procedures. Do not allow the material to enter drains or waterways.[12][13]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused or waste this compound should be disposed of as hazardous chemical waste.[5] It should not be disposed of down the drain.[14]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be placed in a designated and clearly labeled hazardous waste container.[9]

  • Disposal Vendor : All chemical waste should be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • Simple Lab. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Benzoic acid ≥99,5 %, p.a., ACS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for installing sulfonyl units. Retrieved from [Link]

  • USA Lab. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Alpha Resources. (2021). Safety Data Sheet for BENZOIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.